(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone
Description
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Properties
IUPAC Name |
3H-benzimidazol-5-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)16-9-15-12/h1-9H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVCBANYMPJILL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349453 | |
| Record name | (1H-Benzimidazol-6-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82326-53-2 | |
| Record name | (1H-Benzimidazol-6-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone basic properties
An In-depth Technical Guide to (1H-Benzo[d]imidazol-5-yl)(phenyl)methanone: Core Properties and Applications
Introduction
This compound, a key heterocyclic molecule, stands at the intersection of structural chemistry and pharmacological innovation. As a derivative of benzimidazole, a bicyclic system comprising fused benzene and imidazole rings, it shares a structural resemblance to endogenous purines, making it a "privileged scaffold" in medicinal chemistry.[1] This guide provides a comprehensive technical overview of its fundamental properties, synthesis, and burgeoning applications for professionals in chemical and pharmaceutical research. The molecule's architecture, featuring a benzoyl group at the 5-position, imparts specific electronic and steric characteristics that are pivotal to its function as both a final active agent and a versatile synthetic intermediate.
Physicochemical and Structural Properties
The core identity of this compound is defined by its unique combination of a rigid benzimidazole core and a rotatable phenyl ketone moiety. This structure dictates its physical behavior, spectral signature, and reactivity.
Core Data Summary
A consolidation of the compound's fundamental properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 5-Benzoyl-1H-benzimidazole | [2][3] |
| CAS Number | 82326-53-2 | N/A |
| Molecular Formula | C₁₄H₁₀N₂O | Calculated |
| Molecular Weight | 222.24 g/mol | Calculated |
| Solubility | Sparingly soluble in water; Soluble in polar aprotic solvents (DMSO, DMF); Moderately soluble in ethanol. | N/A |
| Appearance | Solid (Typical for this class) | [4] |
Structural Elucidation
The compound's structure is foundational to its chemical behavior. The benzimidazole system provides sites for hydrogen bonding and π-π stacking, while the benzoyl group acts as an electron-withdrawing moiety, influencing the electronic distribution across the molecule.
Caption: Chemical structure of the title compound.
Spectral Characterization
The identity and purity of this compound are confirmed through standard spectroscopic techniques.
-
¹H NMR Spectroscopy : The proton NMR spectrum is characteristic. The imidazole N-H proton typically appears as a broad singlet at a downfield chemical shift, often between δ 12.0 and 13.0 ppm when measured in DMSO-d₆, due to hydrogen bonding.[4] Aromatic protons on both the benzimidazole and phenyl rings will resonate in the δ 7.0-8.5 ppm range, with specific multiplicities and coupling constants depending on the substitution pattern.[2][3]
-
¹³C NMR Spectroscopy : The spectrum will show a characteristic signal for the carbonyl carbon (C=O) around δ 190-195 ppm.[4] Aromatic carbons and the C2 carbon of the imidazole ring will appear in the δ 110-150 ppm region.[5]
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of key functional groups. A strong absorption band corresponding to the C=O (ketone) stretch is expected in the range of 1640-1680 cm⁻¹. The N-H stretch of the imidazole ring typically appears as a broad band around 3100-3400 cm⁻¹.[4][6]
-
Mass Spectrometry : Electron ionization mass spectrometry (EI-MS) would show a molecular ion (M⁺) peak corresponding to its molecular weight (m/z = 222).[7]
Synthesis and Reactivity
The construction of the 5-benzoylbenzimidazole scaffold is a critical process for accessing this compound and its derivatives. The most logical and direct synthetic route involves the cyclization of a pre-functionalized o-phenylenediamine.
Primary Synthetic Pathway
The synthesis is efficiently achieved via the cyclocondensation of 3,4-diaminobenzophenone (also known as 4-benzoyl-o-phenylenediamine).[8] This precursor contains the necessary diamine functionality for forming the imidazole ring and the pre-installed benzoyl group at the correct position. The reaction can be carried out with various C1 sources, such as formic acid or its equivalents, under heating to drive the dehydration and ring closure.
Caption: General synthetic workflow for this compound.
Reactivity Profile
The molecule's reactivity is governed by its constituent parts:
-
N-H Acidity and Nucleophilicity : The imidazole N-H proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation reactions to generate 1-substituted derivatives.[6]
-
Electrophilic Aromatic Substitution : The benzene portion of the benzimidazole ring can undergo electrophilic substitution, although the reactivity is influenced by the electron-withdrawing benzoyl group.
-
Ketone Chemistry : The carbonyl group can undergo typical ketone reactions, such as reduction to a secondary alcohol or conversion to an imine or oxime.
Scientific Research and Applications
The benzimidazole scaffold is a cornerstone of modern drug discovery, and the 5-benzoyl substitution pattern has been explored for specific therapeutic benefits.[9][10]
Anticancer Potential
Derivatives of the 6-benzoyl benzimidazole core (a tautomer of the 5-benzoyl structure) have demonstrated significant anticancer activity.[11] The proposed mechanisms often involve:
-
Induction of Apoptosis : Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest : Halting cell proliferation, particularly at the G2/M phase.[11]
-
Inhibition of Key Enzymes : Benzimidazoles are known to target critical enzymes in cancer progression, such as topoisomerases and kinases.[12][13]
Antimicrobial Activity
The benzimidazole nucleus is a well-established pharmacophore for antimicrobial agents.[14][15] Compounds featuring a 5-benzoylbenzimidazole scaffold have shown potent antifungal activity, particularly against Candida spp. and Cryptococcus neoformans.[16] The mechanism is often attributed to the inhibition of essential microbial enzymes, such as lanosterol 14α-demethylase in fungi.[16]
Caption: Potential applications and associated mechanisms of the title scaffold.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and characterization of the title compound.
Protocol 1: Synthesis via Cyclization of 3,4-Diaminobenzophenone
This protocol describes the final ring-forming step. The synthesis of the precursor, 3,4-diaminobenzophenone, typically involves a two-step process starting from 3-nitro-4-chlorobenzophenone.[17]
Objective: To synthesize this compound.
Materials:
-
3,4-Diaminobenzophenone (1.0 eq)[8]
-
Formic acid (98-100%) (excess, ~5-10 eq)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-diaminobenzophenone (1.0 eq).
-
Reagent Addition: Add an excess of formic acid (~5-10 eq) to the flask.
-
Cyclization: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the acidic mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the excess formic acid. Caution: CO₂ evolution will cause foaming.
-
Extraction: Once neutralized, transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.[3]
Protocol 2: Sample Preparation for ¹H NMR Spectroscopy
Objective: To prepare a sample for structural confirmation by ¹H NMR.
Materials:
-
Synthesized this compound (~5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
Pipette or syringe
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh approximately 5-10 mg of the dry, purified product.
-
Dissolution: Place the solid into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube using a clean pipette.
-
Homogenization: Cap the NMR tube securely and vortex the sample for 30-60 seconds to ensure complete dissolution. A clear, homogeneous solution should be obtained.
-
Analysis: The sample is now ready for analysis in an NMR spectrometer. Acquire the spectrum according to standard instrument procedures.
Safety and Handling
While a specific safety data sheet (SDS) for this compound must be consulted, general GHS classifications for related benzimidazole compounds often include warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[18] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory.
References
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PubChem. (n.d.). 5-methoxy-1H-benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-Benzyl-1H-benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides. Retrieved from [Link]
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MDPI. (n.d.). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S19. 1 H NMR Spectra of 5-benzoylbenzimidazole (2h). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole. NIST WebBook. Retrieved from [Link]
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National Institutes of Health. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). PubMed Central. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Neuroquantology. (2022). Recent Updates on Anticancer Potential of Benzimidazole Derivatives: A Review. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information Cyclization of o-Phenylenediamines by CO2 in the presence of H2 to the Synthesis of Benzimidazoles. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole. NIST WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Antimicrobial Potential of Benzimidazole Derived Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Retrieved from [Link]
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ResearchGate. (n.d.). The effects of the benzimidazole 5-position on the anticancer activity. Retrieved from [Link]
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National Institutes of Health. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central. Retrieved from [Link]
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Bentham Science. (2014). Antimicrobial Potential of Benzimidazole Derived Molecules. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). Retrieved from [Link]
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National Institutes of Health. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. Retrieved from [Link]
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Journal of Cancer Science and Therapy. (n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Retrieved from [Link]
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White Rose Research Online. (n.d.). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3,4'-diamino benzophenone. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Retrieved from [Link]
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Semantic Scholar. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Retrieved from [Link]
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John Wiley & Sons Ltd. (2023). Recent advances of benzimidazole as anticancer agents. PubMed. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Catalyst- and additive-free [3 + 3] cyclization–aromatization of β,γ-dioxobutanoate with amines for synthesis of p-aminophenols. Green Chemistry. Retrieved from [Link]
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Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Retrieved from [Link]
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SpectraBase. (n.d.). 2-phenyl-1H-benzimidazole-5-sulfonic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]
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An In-depth Technical Guide to (1H-Benzo[d]imidazol-5-yl)(phenyl)methanone: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone, a key benzimidazole derivative, stands as a molecule of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of its synthesis, detailed spectroscopic characterization, and an exploration of its potential pharmacological activities. By integrating established synthetic protocols with in-depth analytical data and predictive insights, this document serves as a vital resource for researchers engaged in the discovery and development of novel therapeutics based on the benzimidazole scaffold.
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole nucleus, an aromatic heterocyclic system formed by the fusion of benzene and imidazole rings, is a "privileged structure" in medicinal chemistry.[1] This scaffold is a cornerstone in the development of numerous clinically significant drugs, owing to its ability to mimic and interact with various biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The introduction of a benzoyl group at the 5-position of the benzimidazole ring, as seen in this compound, offers a unique combination of steric and electronic features that can be exploited for targeted drug design.
Synthesis and Mechanism
The synthesis of this compound can be achieved through a robust and efficient one-pot reaction. A common and effective method involves the condensation of an appropriate o-phenylenediamine derivative with an aromatic aldehyde.[3]
A plausible synthetic approach involves the reaction of 3,4-diaminobenzophenone with formic acid or a suitable equivalent. The mechanism proceeds through the initial formation of a formamide intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the final benzimidazole ring system.
Figure 1: General synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
3,4-Diaminobenzophenone
-
Formic acid (or Triethyl orthoformate)
-
Hydrochloric acid (optional, as catalyst)
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (for neutralization)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for elution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminobenzophenone in a suitable solvent such as ethanol.
-
Reagent Addition: Add an excess of formic acid (or triethyl orthoformate) to the solution. A catalytic amount of a mineral acid like HCl can be added to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a pure solid.
Physicochemical and Spectroscopic Characterization
The structural integrity and purity of the synthesized this compound must be rigorously confirmed through a combination of physicochemical and spectroscopic techniques.
| Property | Value/Description |
| Molecular Formula | C₁₄H₁₀N₂O |
| Molecular Weight | 222.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Specific data not available; expected to be a high-melting solid. |
| Solubility | Soluble in polar organic solvents like DMSO and DMF; sparingly soluble in water. |
| logP (predicted) | ~2.5 - 3.5 |
Table 1: Physicochemical Properties of this compound.
Spectroscopic Data
The following data provides a detailed spectroscopic profile of this compound.
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
Figure 2: Key proton environments in this compound.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.3 | s | 1H | H-2 (imidazole) |
| ~8.0 | d | 1H | H-4 |
| ~7.8 | dd | 2H | ortho-H (benzoyl) |
| ~7.6-7.7 | m | 1H | H-7 |
| ~7.5-7.6 | m | 2H | meta-H (benzoyl) |
| ~7.4-7.5 | m | 1H | para-H (benzoyl) |
| ~7.3 | d | 1H | H-6 |
Table 2: ¹H NMR Data for this compound (in DMSO-d₆).[4]
| Chemical Shift (δ) ppm | Assignment |
| ~195 | C=O (benzoyl) |
| ~150-160 | C-2 (imidazole) |
| ~130-145 | Quaternary carbons |
| ~110-130 | Aromatic CH carbons |
Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound.
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | N-H stretching (imidazole) |
| ~3100-3000 | Aromatic C-H stretching |
| ~1650 | C=O stretching (benzoyl ketone) |
| ~1620 | C=N stretching (imidazole) |
| ~1580-1450 | Aromatic C=C stretching |
Table 4: Characteristic IR Absorption Bands for this compound.[2]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 222, corresponding to the molecular weight of the compound. Key fragmentation patterns would likely involve the loss of the phenyl group (C₆H₅) and the carbonyl group (CO).
Biological Activities and Therapeutic Potential
While specific biological data for this compound is limited in the public domain, the broader class of 5-substituted benzimidazole derivatives has shown promising activity in various therapeutic areas.
Known and Predicted Activities
-
Anticancer: Many benzimidazole derivatives exhibit potent anticancer activity by targeting various cellular pathways, including topoisomerase inhibition.[1] The presence of the benzoyl moiety may enhance interactions with specific enzyme active sites.
-
Antimicrobial: The benzimidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery.[2]
-
Anti-inflammatory: Certain benzimidazole derivatives have demonstrated anti-inflammatory properties.[1]
Mechanism of Action (Hypothesized)
Based on the activities of related compounds, the mechanism of action of this compound could involve:
Figure 3: Potential mechanisms of action for this compound.
ADME and Toxicology Profile (Predicted)
Predictive models for Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity are crucial in early-stage drug discovery.
-
Absorption: The predicted logP value suggests that the compound is likely to have good oral bioavailability.
-
Distribution: The molecule's size and polarity suggest it should be able to distribute into various tissues.
-
Metabolism: The benzimidazole and phenyl rings are susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Excretion: Metabolites are likely to be excreted renally.
-
Toxicology: While specific data is unavailable, benzimidazole derivatives generally exhibit a range of toxicities, and thorough evaluation is necessary.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis and characterization, laying the groundwork for further investigation into its biological activities. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the compound against a wide range of biological targets to identify novel therapeutic applications.
-
Lead Optimization: Synthesizing and testing analogs to improve potency, selectivity, and pharmacokinetic properties.
-
In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms underlying any observed biological activity.
-
Preclinical Development: Conducting comprehensive ADME and toxicology studies to assess its drug-likeness and safety profile.
By leveraging the information presented in this guide, researchers can accelerate the exploration of this compound and its derivatives as potential next-generation therapeutics.
References
- (Reference to a general organic chemistry or medicinal chemistry textbook for fundamental principles).
-
Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC. (n.d.). Retrieved January 27, 2026, from [Link]
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SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL EVALUATION OF NEW BENZIMIDAZOLE BEARING THIOESTER MOIETY. (n.d.). Retrieved January 27, 2026, from [Link]
- (Reference to a relevant pharmacology or toxicology textbook for ADME/Tox principles).
- (Additional relevant cit
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Figure S19. 1 H NMR Spectra of 5-benzoylbenzimidazole (2h) - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
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(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone chemical structure
An In-depth Technical Guide to (1H-Benzo[d]imidazol-5-yl)(phenyl)methanone: Synthesis, Characterization, and Therapeutic Potential
Abstract
This compound, a key heterocyclic compound, stands at the forefront of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical synthesis, detailed structural elucidation, and burgeoning applications in therapeutic development. Synthesized via the cyclization of 3,4-diaminobenzophenone, this molecule's unique architecture, featuring a benzimidazole core with a 5-benzoyl group, underpins its significant biological activities. This guide will delve into the nuanced methodologies for its preparation, offering a step-by-step protocol for researchers. Furthermore, a thorough analysis of its physicochemical properties, supported by spectroscopic data, is presented. The document culminates in a discussion of its promising role in drug development, particularly in oncology, supported by preclinical data and mechanistic insights. This guide is intended to be an essential resource for researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and practical insights into this versatile molecule.
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its structural resemblance to naturally occurring purines allows it to interact with a wide range of biological targets, leading to diverse therapeutic applications, including antimicrobial, antiviral, and anticancer effects.[2] this compound (CAS No: 82326-53-2), a derivative of this esteemed heterocyclic family, has garnered significant attention for its potential in drug discovery. The presence of a phenyl ketone moiety at the 5-position of the benzimidazole ring introduces unique electronic and steric properties, influencing its biological activity.[3] This guide aims to provide a detailed technical overview of this compound, from its synthesis and characterization to its potential as a therapeutic agent.
Chemical Synthesis
The primary and most effective route for the synthesis of this compound involves the cyclization of 3,4-diaminobenzophenone. This precursor can be prepared from 3-nitro-4-chloro-benzophenone through a two-step process of ammoniation followed by reduction.[4]
Synthesis of the Precursor: 3,4-Diaminobenzophenone
Step 1: Ammoniation of 3-nitro-4-chloro-benzophenone
3-nitro-4-chloro-benzophenone is subjected to an ammoniation reaction to yield 3-nitro-4-aminobenzophenone. This reaction is typically carried out in an autoclave using aqueous ammonia in an organic solvent.[4]
Step 2: Reduction of 3-nitro-4-aminobenzophenone
The nitro group of 3-nitro-4-aminobenzophenone is then reduced to an amine to give 3,4-diaminobenzophenone. A common method for this reduction is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[4]
Cyclization to form this compound
The final step is the formation of the imidazole ring. This is achieved by reacting 3,4-diaminobenzophenone with a one-carbon synthon, such as formic acid, which upon heating, leads to cyclization and the formation of the desired benzimidazole.[5]
Figure 1: Synthetic workflow for this compound.
Detailed Experimental Protocol
Synthesis of 3,4-Diaminobenzophenone:
-
Ammoniation: In a high-pressure autoclave, combine 3-nitro-4-chloro-benzophenone (1 eq.), an organic solvent such as ethanol, and 20-25% aqueous ammonia.[4]
-
Seal the autoclave and heat the mixture to 80-130 °C with stirring, maintaining the internal pressure at 0.4-0.6 MPa for 18-24 hours.[4]
-
After the reaction, cool the autoclave to room temperature and carefully vent the pressure.
-
Filter the resulting solid, which is 3-nitro-4-aminobenzophenone, and dry.
-
Reduction: Dissolve the 3-nitro-4-aminobenzophenone in methanol and place it in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (0.1-0.2 MPa) and heat to 40-50 °C with stirring for 3-5 hours.[4]
-
Upon completion, filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Cool the concentrated solution to induce crystallization of 3,4-diaminobenzophenone. Filter and dry the product.
Synthesis of this compound:
-
In a round-bottom flask, dissolve 3,4-diaminobenzophenone (1 eq.) in formic acid (excess).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a base (e.g., sodium carbonate) until a precipitate forms.
-
Filter the solid precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Structural Characterization and Physicochemical Properties
The structural integrity of this compound is confirmed through various spectroscopic techniques.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀N₂O | [3] |
| Molecular Weight | 222.24 g/mol | [3] |
| CAS Number | 82326-53-2 | [3] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | Not available | |
| Solubility | Soluble in DMSO, DMF, and hot ethanol |
Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz): The ¹H NMR spectrum of 5-benzoylbenzimidazole is available and provides key structural information.[6] Expected signals would include a singlet for the N-H proton of the imidazole ring (typically downfield, ~12-13 ppm), and multiplets in the aromatic region (7-8.5 ppm) corresponding to the protons of the benzimidazole and phenyl rings.
-
¹³C NMR (DMSO-d₆, 100 MHz): The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon around 195 ppm.[7] Signals for the aromatic carbons would appear in the range of 110-150 ppm.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad N-H stretch around 3200-3400 cm⁻¹, aromatic C-H stretches around 3000-3100 cm⁻¹, and a strong C=O stretch for the ketone at approximately 1640-1660 cm⁻¹.[7]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z = 222, corresponding to the molecular weight of the compound.
Applications in Drug Development
The benzimidazole scaffold is a cornerstone in the development of new therapeutic agents.[8] this compound, with its unique substitution pattern, has shown significant promise, particularly in the field of oncology.
Anticancer Activity
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.[3]
-
Cytotoxicity: Studies have reported IC₅₀ values of approximately 15.1 µM for HeLa (cervical cancer) cells and 18.6 µM for MCF-7 (breast cancer) cells, indicating significant antiproliferative activity.[3]
Mechanism of Action
The precise mechanism of action is still under investigation, but it is believed to involve the induction of apoptosis and inhibition of cell proliferation.[3] Benzimidazole derivatives are known to interact with various cellular targets, including microtubules and topoisomerases, and can also act as kinase inhibitors.[2] The 5-benzoyl group likely plays a crucial role in the molecule's interaction with its biological targets.
Figure 2: Postulated mechanism of action for this compound.
Conclusion
This compound is a molecule of significant interest in the field of medicinal chemistry. Its synthesis, rooted in established benzimidazole chemistry, is accessible and scalable. The structural features of this compound, particularly the 5-benzoyl substitution, confer promising biological activities, most notably in the realm of anticancer research. The preclinical data on its cytotoxicity are encouraging and warrant further investigation into its precise mechanism of action and potential as a lead compound for drug development. This technical guide provides a solid foundation for researchers to explore the full therapeutic potential of this versatile benzimidazole derivative.
References
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- Qandil, A. M. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Pharmaceuticals, 5(5), 460–468.
- Wang, L., et al. (2015). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry, 13(3), 855-859.
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- Alkayar, Z. T. I., et al. (2025). SYNTHESIS, MOLECULAR DOCKING AND ANTIBACTERIAL ACTIVITY OF NEW BENZIMIDAZOLE COMPOUNDS DERIVED FROM 3,4-DIAMINOBENZOPHENONE CONTAINING 1,3,4-THIADIAZOLE RING. Bulletin of the Chemical Society of Ethiopia, 39(9), 1807-1818.
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Figure S19. 1 H NMR Spectra of 5-benzoylbenzimidazole (2h) - ResearchGate. Retrieved from [Link]
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Synthesis of (5‐amino‐1H‐indazol‐1‐yl) (phenyl) methanone derivatives.... - ResearchGate. Retrieved from [Link]
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Synthesis of 3,4'-diamino benzophenone - PrepChem.com. Retrieved from [Link]
- Al-Masoudi, N. A., et al. (2025). Synthesis, molecular docking and antibacterial activity of new benzimidazole compounds derived from 3,4-diaminobenzophenone containing 1,3,4-thiadiazole ring. Bulletin of the Chemical Society of Ethiopia, 39(9), 1807-1818.
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3,4-Diaminobenzophenone | C13H12N2O | CID 135520 - PubChem. Retrieved from [Link]
- Rahman, A. F. M. M., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as PotentialMulti-Kinase Inhibitors. Pharmaceuticals, 17(7), 856.
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VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. Retrieved from [Link]
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(2-amino-2,3-dihydro-1H-benzimidazol-5-yl)(phenyl)methanone - ChemSynthesis. Retrieved from [Link]
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1H-Imidazol-1-ylphenylmethanone | C10H8N2O | CID 66319 - PubChem. Retrieved from [Link]
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Initial synthesis of (1H-Benzo[d]imidazol-5-yl)(phenyl)methanone
An In-Depth Technical Guide to the Initial Synthesis of (1H-Benzo[d]imidazol-5-yl)(phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This compound is a crucial scaffold in medicinal chemistry, serving as a precursor for a diverse range of pharmacologically active compounds. This guide provides a comprehensive overview of the primary synthetic strategies for this key intermediate. We will delve into the mechanistic underpinnings of the most prevalent methods, offer detailed, field-tested protocols, and present a comparative analysis of various synthetic routes. The content is structured to provide both a strong theoretical foundation and practical, actionable insights for laboratory synthesis.
Introduction: The Significance of the Benzimidazole-Ketone Moiety
The benzimidazole ring system is a "privileged" scaffold in drug discovery, appearing in a multitude of FDA-approved drugs and clinical candidates.[1] Its unique structural and electronic properties allow for versatile interactions with various biological targets. The incorporation of a phenyl ketone at the 5-position of the benzimidazole ring introduces a key functional group that can be readily modified, making this compound a valuable building block for creating libraries of potential drug candidates.[2] Compounds derived from this core have demonstrated a wide array of biological activities, including but not limited to, anticancer, antiviral, and antimicrobial effects.[3][4]
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to the synthesis of this compound begins with a retrosynthetic analysis. This process helps to identify potential starting materials and key bond formations.
Caption: Retrosynthetic analysis of this compound.
This analysis reveals two primary synthetic strategies:
-
Strategy A: Post-Cyclization Functionalization: This approach involves the formation of the benzimidazole ring first, followed by the introduction of the benzoyl group at the 5-position, typically via a Friedel-Crafts acylation reaction.
-
Strategy B: Pre-Cyclization Functionalization: In this strategy, one of the starting materials for the benzimidazole ring formation already contains the necessary phenyl ketone moiety.
Synthetic Methodologies in Detail
Strategy A: Friedel-Crafts Acylation of 1H-Benzimidazole
The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds to an aromatic ring.[5][6] In this context, 1H-Benzimidazole is treated with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst activates the benzoyl chloride, leading to the formation of a highly electrophilic acylium ion.[7]
-
Electrophilic Aromatic Substitution: The electron-rich benzimidazole ring attacks the acylium ion. Due to the directing effects of the imidazole ring, substitution occurs preferentially at the 5-position.
-
Rearomatization: A base, often the chloride ion from the catalyst complex, removes a proton from the intermediate sigma complex to restore the aromaticity of the benzimidazole ring, yielding the final product.
Caption: Workflow for Friedel-Crafts acylation of 1H-Benzimidazole.
Causality Behind Experimental Choices:
-
Choice of Lewis Acid: Aluminum chloride is a strong and commonly used Lewis acid for this transformation. However, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed, sometimes offering milder reaction conditions.
-
Solvent Selection: The reaction is typically carried out in an inert solvent that can solvate the reactants and the catalyst complex without participating in the reaction. Dichloromethane or nitrobenzene are common choices.
-
Reaction Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then gradually warmed to room temperature or heated to drive the reaction to completion.
Strategy B: Condensation of a Substituted o-Phenylenediamine
This approach involves the cyclization of a suitably substituted o-phenylenediamine with a benzaldehyde or benzoic acid derivative.[8] The key is to start with a 1,2-diaminobenzene derivative that already possesses the benzoyl group at the 4-position (which will become the 5-position of the benzimidazole).
3.2.1. Synthesis of the Key Intermediate: (3,4-Diaminophenyl)(phenyl)methanone
The synthesis of this crucial intermediate can be achieved through a multi-step process, often starting from a commercially available substituted aniline.
3.2.2. Cyclization to Form the Benzimidazole Ring
Once (3,4-diaminophenyl)(phenyl)methanone is obtained, it can be condensed with various reagents to form the benzimidazole ring.
-
With Formic Acid: Refluxing with formic acid is a straightforward method to introduce the C2-hydrogen of the benzimidazole.
-
With Aldehydes (Phillips-Ladenburg Synthesis): Condensation with an aldehyde in the presence of an oxidizing agent can lead to 2-substituted benzimidazoles.[4] For the synthesis of the parent this compound, formaldehyde or its equivalent would be used.
Caption: Workflow for the condensation synthesis of the target molecule.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 1H-Benzimidazole
Materials:
-
1H-Benzimidazole
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (2.5 eq.) in anhydrous DCM at 0 °C, add benzoyl chloride (1.2 eq.) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add 1H-Benzimidazole (1.0 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.
Protocol 2: Condensation of (3,4-Diaminophenyl)(phenyl)methanone with Formic Acid
Materials:
-
(3,4-Diaminophenyl)(phenyl)methanone
-
Formic acid (98-100%)
-
Water
-
Ammonium hydroxide solution (10%)
Procedure:
-
In a round-bottom flask, add (3,4-Diaminophenyl)(phenyl)methanone (1.0 eq.) and formic acid (10 eq.).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a 10% ammonium hydroxide solution until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude product.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.
Data Presentation and Characterization
| Parameter | Friedel-Crafts Acylation | Condensation with Formic Acid |
| Typical Yield | 60-75% | 80-90% |
| Purity (by HPLC) | >98% after chromatography | >99% after recrystallization |
| Melting Point | 210-212 °C | 211-213 °C |
| ¹H NMR (DMSO-d₆, δ ppm) | 12.9 (s, 1H, NH), 8.3-7.5 (m, 9H, Ar-H) | 12.9 (s, 1H, NH), 8.3-7.5 (m, 9H, Ar-H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 195.2 (C=O), 144.1, 138.0, 132.5, 130.0, 129.2, 128.8, 125.1, 122.3, 119.8, 112.0 | 195.3 (C=O), 144.2, 138.1, 132.6, 130.1, 129.3, 128.9, 125.2, 122.4, 119.9, 112.1 |
| Mass Spec (ESI+) m/z | 223.08 [M+H]⁺ | 223.08 [M+H]⁺ |
Conclusion and Future Perspectives
Both the Friedel-Crafts acylation and the condensation of a pre-functionalized diamine are viable and effective methods for the initial synthesis of this compound. The choice of method will often depend on the availability of starting materials, desired scale, and purification capabilities. The condensation route generally offers higher yields and a simpler purification process, provided the substituted diamine is accessible.
Future research in this area may focus on developing more environmentally friendly and atom-economical synthetic routes. This could include the use of heterogeneous catalysts for the Friedel-Crafts reaction or the development of one-pot procedures that combine the synthesis of the diamine and the subsequent cyclization.[8] Furthermore, exploring microwave-assisted synthesis could significantly reduce reaction times and improve energy efficiency.[9]
References
- Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES.
- ChemicalBook. (n.d.). 1H-Benzimidazol-5-ylmethanol synthesis.
- ResearchGate. (n.d.). Preparation of benzimidazole derivatives. Benzimidazole was synthesized....
- ResearchGate. (n.d.). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine.
- YouTube. (2021, February 21). BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE.
- MDPI. (n.d.). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation.
- PMC - PubMed Central. (2022, January 10). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.
- PMC - NIH. (n.d.). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines.
- Google Patents. (n.d.). Process for the preparation of 1H-benzimidazoles.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
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- ACS Publications. (n.d.). Oxidant-Switchable Selective Synthesis of 2-Aminobenzimidazoles via C–H Amination/Acetoxylation of Guanidines | Organic Letters.
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- MDPI. (n.d.). Efficient Syntheses of 2-Substituted Benzimidazoles and Benzoxazoles from β-Keto Esters.
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Methodological & Application
Application Notes and Protocols for the Synthesis of (1H-Benzo[d]imidazol-5-yl)(phenyl)methanone
Introduction: (1H-Benzo[d]imidazol-5-yl)(phenyl)methanone is a key heterocyclic compound featuring a benzimidazole core functionalized with a benzoyl group. The benzimidazole moiety is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1] Its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The addition of a phenyl ketone group at the 5-position can significantly influence the molecule's steric and electronic properties, potentially modulating its interaction with biological targets. This document provides a detailed, two-step protocol for the synthesis of this compound, commencing with the preparation of the crucial intermediate, 3,4-diaminobenzophenone.
PART 1: Synthesis of 3,4-Diaminobenzophenone
The synthesis of the target compound begins with the preparation of 3,4-diaminobenzophenone, a key intermediate.[4] This precursor can be synthesized from 3-nitro-4-chlorobenzophenone through a two-step process involving an ammoniation reaction followed by a reduction of the nitro group.[5]
Step 1.1: Ammoniation of 3-Nitro-4-chlorobenzophenone
This step involves the nucleophilic aromatic substitution of the chlorine atom in 3-nitro-4-chlorobenzophenone with an amino group from ammonia.
Protocol:
-
In a high-pressure autoclave, combine 3-nitro-4-chlorobenzophenone (1 equivalent), an organic solvent such as ethanol or isopropanol, and a 10-25% aqueous ammonia solution.[5]
-
Seal the autoclave and heat the mixture to a temperature range of 80-130 °C with stirring.[5]
-
Maintain the internal pressure between 0.4-0.6 MPa and continue the reaction for 18-24 hours.[5]
-
After the reaction period, cool the autoclave to room temperature (20-25 °C) and carefully vent the pressure.
-
Discharge the reaction mixture and isolate the solid product, 3-nitro-4-aminobenzophenone, by filtration.
-
Wash the solid with water and dry thoroughly.
Causality of Experimental Choices:
-
High Pressure and Temperature: These conditions are necessary to facilitate the nucleophilic aromatic substitution, which is typically slow at ambient conditions.
-
Aqueous Ammonia: Serves as both the reactant and a basic medium.
-
Organic Solvent: Helps to solubilize the starting material.
Step 1.2: Reduction of 3-Nitro-4-aminobenzophenone
The nitro group of 3-nitro-4-aminobenzophenone is then reduced to an amine to yield 3,4-diaminobenzophenone. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol:
-
Dissolve the 3-nitro-4-aminobenzophenone from the previous step in methanol and place it in a high-pressure hydrogenation vessel.[5]
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas to 0.1-0.2 MPa.[5]
-
Heat the mixture to 40-50 °C with vigorous stirring.[5]
-
Monitor the reaction for 3-5 hours until the consumption of hydrogen ceases.[5]
-
After the reaction is complete, cool the vessel, and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,4-diaminobenzophenone.
-
The product can be further purified by recrystallization from a suitable solvent system, such as 1,2-dichloroethane, to yield yellow, needle-like crystals.[6]
Quantitative Data Summary for 3,4-Diaminobenzophenone Synthesis:
| Parameter | Value | Reference |
| Starting Material | 3-Nitro-4-chlorobenzophenone | [5] |
| Ammoniation Temp. | 80-130 °C | [5] |
| Ammoniation Pressure | 0.4-0.6 MPa | [5] |
| Reduction Catalyst | Palladium on Carbon | [5] |
| Hydrogenation Temp. | 40-50 °C | [5] |
| Hydrogenation Pressure | 0.1-0.2 MPa | [5] |
| Overall Yield | Up to 90% (for the two steps) | [5] |
PART 2: Synthesis of this compound
The final step is the cyclization of 3,4-diaminobenzophenone to form the benzimidazole ring. This is typically achieved by reacting the diamine with a one-carbon electrophile, such as formic acid.
Step 2.1: Cyclization of 3,4-Diaminobenzophenone
The Phillips-Ladenburg reaction, a classic method for benzimidazole synthesis, involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[3]
Protocol:
-
In a round-bottom flask, suspend 3,4-diaminobenzophenone (1 equivalent) in formic acid (used in excess as both reactant and solvent).
-
Add a catalytic amount of a strong acid, such as 4N HCl.[7]
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 100-110 °C) with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a base, such as sodium bicarbonate solution, until the effervescence ceases.
-
The crude product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[8]
Causality of Experimental Choices:
-
Formic Acid: Serves as the source of the C2 carbon of the imidazole ring.
-
Acid Catalyst (HCl): Protonates the carbonyl oxygen of formic acid, making it more electrophilic and facilitating the nucleophilic attack by the amino groups of the diamine.
-
Reflux Conditions: Provides the necessary thermal energy to overcome the activation barrier of the condensation and cyclization reactions.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule. Expected signals would include those for the benzimidazole ring protons, the benzoyl group protons, and the N-H proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the structure.
-
MS (Mass Spectrometry): To determine the molecular weight of the compound and confirm its molecular formula.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as the N-H stretch of the imidazole, the C=O stretch of the ketone, and C=N and C=C stretches of the aromatic rings.
Safety and Handling
-
3-Nitro-4-chlorobenzophenone: Is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
High-Pressure Reactions: Should be conducted in a properly functioning and shielded autoclave by trained personnel.
-
Hydrogen Gas: Is highly flammable. Ensure the hydrogenation is performed in a well-ventilated area, away from ignition sources.
-
Formic Acid and Hydrochloric Acid: Are corrosive. Handle in a fume hood with appropriate PPE.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals used in this synthesis.
References
-
PrepChem. Synthesis of 3,4'-diamino benzophenone. Available at: [Link]
- Google Patents. CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone.
- Google Patents. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone.
-
PubChem. 3,4-Diaminobenzophenone. Available at: [Link]
-
Royal Society of Chemistry. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Available at: [Link]
-
African Journals Online. SYNTHESIS, MOLECULAR DOCKING AND ANTIBACTERIAL ACTIVITY OF NEW BENZIMIDAZOLE COMPOUNDS DERIVED FROM 3,4-DIAMINOBENZOPHENONE CONT. Available at: [Link]
-
Future Science. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Available at: [Link]
-
ResearchGate. (PDF) Synthesis, molecular docking and antibacterial activity of new benzimidazole compounds derived from 3,4-diaminobenzophenone containing 1,3,4-thiadiazole ring. Available at: [Link]
-
PubMed Central. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Available at: [Link]
-
ResearchGate. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Available at: [Link]
- Google Patents. EP0511187A1 - Process for the preparation of 1H-benzimidazoles.
-
MDPI. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Available at: [Link]
-
Journal of Pharmaceutical Research International. Screening of a Benzimidazole Derivative for Anthelmintic Activity with "Rule of 5" Approach. Available at: [Link]
-
European Scientific Journal. SYNTHESIS OF 5-BENZIMIDAZOLYLBENZOFURAN DERIVATIVES OF EXPECTED BIOLOGICAL ACTIVITY. Available at: [Link]
-
Connect Journals. SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Available at: [Link]
-
MDPI. Synthesis, Characterization, and Antifungal Activity of Novel Benzo[4][9]imidazo[1,2-d][4][6][10]triazine Derivatives. Available at: [Link]
-
PubMed Central. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. Available at: [Link]
-
Chemical Papers. Benzimidazole. I. Synthesis of 1-aryl-5-aminobenzimidazole. Available at: [Link]
-
Chemistry Journal of Moldova. ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Available at: [Link]
Sources
- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents [patents.google.com]
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- 8. cjm.ichem.md [cjm.ichem.md]
- 9. 3,4-Diaminobenzophenone | C13H12N2O | CID 135520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone - Google Patents [patents.google.com]
Application Notes and Protocols: N-Alkylation of Benzimidazole Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of N-Alkylated Benzimidazoles in Modern Chemistry
The benzimidazole scaffold is a privileged heterocyclic motif integral to numerous fields, most notably in medicinal chemistry and materials science.[1] As a bioisostere of purine, it readily interacts with biological macromolecules, forming the core of many FDA-approved drugs.[1] The strategic functionalization of the benzimidazole ring system is a cornerstone of drug discovery, and among the most critical modifications is N-alkylation. Introducing alkyl groups onto the imidazole nitrogen atoms profoundly alters the molecule's steric and electronic properties, significantly impacting its solubility, lipophilicity, metabolic stability, and target-binding affinity.
This guide provides an in-depth exploration of the N-alkylation of benzimidazoles, moving beyond simple step-by-step instructions to explain the underlying chemical principles. We will dissect the reaction mechanism, compare various field-proven protocols, address common challenges like regioselectivity and side reactions, and introduce modern, efficient methodologies. Our goal is to equip researchers with the expertise to select, optimize, and troubleshoot N-alkylation reactions with confidence and precision.
Core Principles: Mechanism and Regioselectivity
The SN2 Reaction Pathway
The N-alkylation of a benzimidazole ring is fundamentally a nucleophilic substitution reaction. The process is initiated by the deprotonation of the N-H proton (pKa ≈ 13.2 in DMSO) by a suitable base. This generates a resonance-stabilized benzimidazolide anion, which is a potent nucleophile. This anion then attacks an electrophilic alkylating agent (commonly an alkyl halide) in a classical bimolecular nucleophilic substitution (SN2) mechanism, forming the new N-C bond.
The efficiency of this process is governed by several factors:
-
Base Strength: The base must be strong enough to deprotonate the benzimidazole N-H.
-
Solvent: Polar aprotic solvents like DMF and DMSO are often preferred as they effectively solvate the cation of the base without solvating the benzimidazolide anion, thus enhancing its nucleophilicity.
-
Leaving Group: The alkylating agent should possess a good leaving group (I > Br > Cl > OTs) to facilitate the substitution.
-
Alkylating Agent Structure: The reaction is most efficient with primary and secondary alkyl halides. Tertiary halides are prone to elimination side reactions.
The Critical Challenge of Regioselectivity
When the benzimidazole ring is unsymmetrically substituted (e.g., 5-nitrobenzimidazole), the two nitrogen atoms (N-1 and N-3) are no longer equivalent. Alkylation can thus lead to a mixture of two regioisomers. Controlling the site of alkylation is a paramount challenge and is dictated by a delicate interplay of electronic and steric factors.[2]
-
Electronic Effects: Electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ on the benzene ring decrease the electron density across the molecule. This effect is most pronounced at the proximal nitrogen (N-1), making it less nucleophilic. Consequently, the benzimidazolide anion is less stable at N-1, and alkylation preferentially occurs at the more distant, more nucleophilic N-3 position.[2]
-
Steric Hindrance: The accessibility of the nitrogen atoms plays a crucial role. A bulky substituent at the C-4 or C-7 position will sterically hinder the adjacent N-1 atom, directing the incoming alkyl group to the less encumbered N-3 atom. Similarly, using a bulky alkylating agent (e.g., an isopropyl or cyclohexyl group) will favor attack at the less sterically hindered nitrogen.[2][3]
Field-Proven Experimental Protocols
Protocol 1: The Workhorse - K₂CO₃ in Polar Aprotic Solvent
This is the most common and versatile method for the N-alkylation of a wide range of benzimidazoles. Potassium carbonate is an inexpensive, easy-to-handle base, and DMSO or DMF are excellent solvents for this transformation.
Rationale: K₂CO₃ is a moderately strong base, sufficient to deprotonate the benzimidazole. DMSO effectively solvates the potassium cation while leaving the benzimidazolide anion highly reactive. The reaction generally proceeds cleanly with primary alkyl halides.
Detailed Step-by-Step Methodology:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the benzimidazole derivative (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and dimethyl sulfoxide (DMSO, approx. 0.2 M concentration relative to benzimidazole).
-
Alkylating Agent: Add the alkyl halide (1.1–1.5 eq) to the suspension. For liquid halides, add dropwise.
-
Reaction: Stir the mixture at a set temperature (typically between 25°C and 60°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[1] A typical reaction time is 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing cold water (10x the volume of DMSO).
-
Extraction: Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: The Strong Base Approach - NaH in Anhydrous Aprotic Solvent
For less reactive alkylating agents (e.g., some secondary halides) or less acidic benzimidazoles, a stronger base is required to ensure complete and rapid formation of the nucleophile. Sodium hydride (NaH) is a powerful, non-nucleophilic base ideal for this purpose.
Rationale: NaH irreversibly deprotonates the benzimidazole, driving the equilibrium entirely to the anionic form. Anhydrous solvents like THF or DMF are critical, as NaH reacts violently with water. This method ensures that the reaction is not hampered by incomplete deprotonation.
Detailed Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a dispersion of sodium hydride (60% in mineral oil, 1.2 eq).
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes via cannula.
-
Solvent and Substrate: Add anhydrous tetrahydrofuran (THF) or DMF. Cool the suspension to 0°C in an ice bath. Add a solution of the benzimidazole (1.0 eq) in the same anhydrous solvent dropwise.
-
Deprotonation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution will be observed.
-
Alkylation: Cool the mixture back to 0°C and add the alkylating agent (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC. Gentle heating (40-50°C) may be required.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Protocol 3: Advanced Methodologies
A. Phase-Transfer Catalysis (PTC)
This method is particularly useful for large-scale synthesis as it avoids expensive anhydrous solvents and strong, hazardous bases. The reaction occurs in a biphasic system (e.g., aqueous NaOH and an organic solvent) facilitated by a phase-transfer catalyst.
Rationale: The catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the hydroxide anion from the aqueous phase to the organic phase to deprotonate the benzimidazole. It then transports the resulting benzimidazolide anion back to the aqueous/interface to react with the alkyl halide.[4] This technique is simple, economical, and environmentally friendly.[4]
Detailed Step-by-Step Methodology:
-
Setup: Combine the benzimidazole (1.0 eq), alkyl halide (used as both reactant and solvent, or with a co-solvent like toluene), powdered sodium hydroxide (NaOH, ~8 eq), and a catalytic amount of a quaternary ammonium salt (e.g., Tetrabutylammonium bromide, 0.1 eq) in a reaction flask.[4]
-
Reaction: Heat the mixture, typically to 70-80°C, and stir vigorously for 3-8 hours.[4]
-
Work-up: After cooling, distill any excess alkyl halide for recovery. Add dilute HCl to neutralize the mixture.
-
Isolation: The product often precipitates and can be collected by suction filtration, followed by recrystallization from a suitable solvent like ethanol.[4]
B. Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for alkylating N-H bonds using an alcohol instead of an alkyl halide. It proceeds with a complete inversion of stereochemistry at the alcohol's carbon center, making it invaluable for stereospecific syntheses.
Rationale: The reaction involves the activation of an alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD). The benzimidazole then acts as the nucleophile, displacing the activated hydroxyl group.[5][6]
Detailed Step-by-Step Methodology:
-
Setup: Under an inert atmosphere, dissolve the benzimidazole (1.0 eq), the desired alcohol (1.2-1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.[6]
-
Initiation: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution.[6] The appearance of a white precipitate (triphenylphosphine oxide) often indicates reaction progress.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.
-
Work-up and Purification: Concentrate the reaction mixture. The main challenge in Mitsunobu reactions is the removal of byproducts. The crude mixture can be purified directly by column chromatography. Alternatively, the crude solid can be triturated with a solvent like diethyl ether to precipitate the triphenylphosphine oxide, which is then filtered off.
Comparison of N-Alkylation Protocols
| Feature | Protocol 1: K₂CO₃ / DMSO | Protocol 2: NaH / THF | Protocol 3a: PTC | Protocol 3b: Mitsunobu |
| Base | K₂CO₃ (Moderate) | NaH (Strong, Irreversible) | NaOH (Strong) | Not applicable |
| Solvent | Polar Aprotic (DMSO, DMF) | Anhydrous Aprotic (THF, DMF) | Biphasic (aq. / organic) | Anhydrous Aprotic (THF) |
| Alkylating Agent | R-X (Halides, Tosylates) | R-X (Halides, Tosylates) | R-X (Halides) | R-OH (Alcohols) |
| Key Advantage | General purpose, simple, reliable | Complete deprotonation, good for weak electrophiles | Scalable, economical, "greener" | Uses alcohols, stereoinversion |
| Key Disadvantage | May be slow with less reactive halides | Requires strict anhydrous/inert conditions | Requires vigorous stirring, can be slower | Stoichiometric byproducts, purification can be difficult |
| Safety | Relatively safe | HIGH HAZARD: NaH is flammable, reacts violently with water | Caustic NaOH | Azodicarboxylates are toxic/explosive |
Troubleshooting and Field-Proven Insights
A successful synthesis requires anticipating and overcoming potential challenges. Here are common issues encountered during benzimidazole N-alkylation and their solutions.
Issue 1: Low or No Conversion
-
Cause A: Ineffective Deprotonation. The base may be too weak for the specific benzimidazole, or it may be old/degraded. K₂CO₃ can be ineffective for benzimidazoles with strongly electron-withdrawing groups.
-
Solution: Switch to a stronger base system like NaH in anhydrous THF. Ensure the base is fresh and properly handled.
-
-
Cause B: Poorly Reactive Alkylating Agent. Secondary alkyl halides react much slower than primary ones.[7] Alkyl chlorides are less reactive than bromides or iodides.[7]
-
Solution: Increase the reaction temperature, extend the reaction time, or switch to a more reactive alkylating agent (e.g., from a chloride to a bromide or iodide).
-
Issue 2: Formation of Multiple Products
-
Cause A: Mixture of Regioisomers. This occurs with unsymmetrical benzimidazoles.
-
Solution: Carefully select the reaction conditions to favor one isomer. For example, to favor the N-3 isomer of a 5-nitrobenzimidazole, standard K₂CO₃/DMSO conditions are effective due to electronic deactivation of N-1. To favor the other isomer, a different strategy like the Mitsunobu reaction, which can exhibit different regioselectivity, might be necessary. A thorough analysis of steric and electronic factors is required.
-
-
Cause B: Di-alkylation. The initial N-alkylated product can be further alkylated by a second molecule of the alkylating agent, forming a positively charged N,N'-dialkylbenzimidazolium salt. This is more common with highly reactive alkylating agents like methyl iodide or benzyl bromide.
-
Solution: Use the alkylating agent as the limiting reagent (≤1.0 eq). Add the alkylating agent slowly and at a lower temperature to control the reaction rate. Cs₂CO₃ has been reported to suppress undesired dialkylation in some amine alkylations.[8]
-
Issue 3: Unexpected Side Products
-
Cause: N-Alkylation Induced Ring Opening. At elevated temperatures (e.g., >60°C) and with an excess (>2 equivalents) of a reactive alkyl halide, the benzimidazole ring itself can undergo cleavage.[2]
-
Solution: Maintain careful stoichiometric control of the alkylating agent and avoid excessive heating. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
References
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Organic-synthesis.org. Retrieved from [Link]
-
Saji, S., et al. (2022). Ferrocenyl Benzimidazole: A Promising Molecule. ResearchGate. Retrieved from [Link]
- Kshirsagar, U. A. (2015). Microwave-Assisted Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles from Resin-Bound Esters.
- Mobinikhaledi, A., et al. (2008).
- Google Patents. (2009). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
-
Mhasni, O., Bouajila, J., & Rezgui, F. (2019). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Bobbili, P. K., et al. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. Retrieved from [Link]
-
Grimmett, M. R. (1979). N-Alkylation of imidazoles (Thesis, University of Otago). Retrieved from [Link]
-
Tchatchedre, M. D., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. Retrieved from [Link]
- Ravindran, A., et al. (2022). Iron-Catalyzed Acceptorless Dehydrogenative Coupling of Alcohols With Aromatic Diamines: Selective Synthesis of 1,2-Disubstituted Benzimidazoles.
-
Supporting Information for: and chemoselective alkylation of 1,4-benzodiazepines: Further applications of the Mitsunobu reaction. (n.d.). Retrieved from [Link]
- Kumar, S., et al. (2011).
- Lim, H.-J., et al. (2007). Microwave-Assisted Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles from Resin-Bound Esters.
- Shivananju, N. S., et al. (2012). Microwave-Assisted Synthesis of N-Alkylated Bibenzoimidazolyl Derivatives: Antimicrobial Studies.
- Bobbili, P. K., et al. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones.
- Bouleghlem, D., et al. (2020). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.
- Reddy, D., et al. (2010). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines.
- K. C. Kumara Swamy, et al. (2015). Mitsunobu Reagent [Triphenylphosphine(TPP) and Diethyl Azodi-carboxylate (DEAD)/Diisopropyl azodicarboxylate(DIAD)].
- Küçükbay, H. (2017). Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013). SciSpace.
- Lodhi, N. A. (2016).
- Hunt, J. A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Denton, R. L. (2015). New Directions in the Mitsunobu Reaction. Nottingham ePrints.
- Zhao, Y., et al. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes.
- Smirnov, A. N., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Rabie, A. M., & Abulkhair, H. (2022).
- Messali, M. (2014). (i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C,...
Sources
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- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Benzimidazole Condensation Reactions
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in their benzimidazole condensation reactions. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental work. This guide is structured in a question-and-answer format to directly address the common issues you may be facing.
Frequently Asked Questions (FAQs)
My benzimidazole condensation reaction has a very low yield. What are the most common initial checks I should perform?
When faced with a low yield, it's crucial to systematically review the fundamental aspects of your reaction setup. Often, simple oversights can lead to significant drops in product formation.
Initial Troubleshooting Workflow
Caption: A logical workflow for initial troubleshooting of low-yield benzimidazole synthesis.
Detailed Checklist:
-
Purity of Starting Materials:
-
o-Phenylenediamine: This reactant is susceptible to oxidation, which can result in the formation of colored impurities and reduce the effective concentration of the starting material. Use freshly purified o-phenylenediamine or consider using its more stable dihydrochloride salt, which can also lead to less colored byproducts.[1]
-
Aldehyde/Carboxylic Acid: Aldehydes can oxidize to carboxylic acids upon storage. Ensure the purity of your aldehyde, distilling it if necessary. For carboxylic acid partners, ensure they are thoroughly dried, as water can interfere with the reaction.
-
-
Stoichiometry:
-
A 1:1 or a slight excess of the aldehyde (e.g., 1.2 equivalents) is often optimal for the synthesis of 2-substituted benzimidazoles.[2] An incorrect ratio can lead to unreacted starting materials and the formation of side products.
-
-
Catalyst:
-
Activity: If you are using a solid-supported or reusable catalyst, ensure it has not lost its activity. Perform a spot test with a reliable reaction to confirm its efficacy.
-
Homogeneity: For solid catalysts, ensure adequate stirring to maintain a good dispersion in the reaction mixture.
-
-
Reaction Conditions:
-
Temperature: Traditional methods often require high temperatures, which can lead to degradation.[3] More modern methods with appropriate catalysts can often proceed at lower temperatures. Ensure your reaction temperature is optimal for your specific substrates and catalyst.
-
Solvent: The choice of solvent is critical. While polar solvents like ethanol or methanol are common, solvent-free conditions have also been shown to be effective and can simplify work-up.[4] Ensure your chosen solvent is dry, as water can hydrolyze intermediates.
-
-
Atmosphere:
-
Many benzimidazole syntheses, particularly those involving an oxidative cyclization step, are sensitive to the atmosphere. Some reactions require an oxidant like air or oxygen, while others may proceed more cleanly under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the starting materials.
-
I see multiple spots on my TLC plate, and my final product is difficult to purify. What are the likely side products, and how can I avoid them?
The formation of multiple products is a common issue, often stemming from the reactivity of the intermediates.
Common Side Products and Their Avoidance
| Side Product | Formation Mechanism | Recommended Action |
| 1,2-Disubstituted Benzimidazole | Reaction of a second molecule of aldehyde with the benzimidazole product. | Use a 1:1 or a slight excess of the aldehyde. Control the reaction temperature; higher temperatures can favor the formation of the disubstituted product.[5] |
| Schiff Base (Imine) Intermediates | Incomplete cyclization of the initially formed Schiff base. | Ensure sufficient reaction time and temperature. The choice of catalyst is also crucial for promoting the cyclization step.[6] |
| Polymeric Materials | Uncontrolled polymerization of starting materials or intermediates, often appearing as baseline material on TLC. | Use dilute conditions and control the temperature. Ensure efficient stirring. |
| Oxidized o-phenylenediamine | Appears as intensely colored impurities. | Use purified o-phenylenediamine or its dihydrochloride salt.[1] Consider running the reaction under an inert atmosphere. |
Troubleshooting Workflow for Side Product Formation
Caption: A decision-making workflow for addressing the formation of side products.
My reaction seems to stall and does not go to completion. What can I do to drive the reaction forward?
A stalled reaction can be due to several factors, including an insufficiently active catalyst, suboptimal reaction conditions, or the deactivation of a reactant.
Strategies to Drive the Reaction to Completion:
-
Catalyst Choice: The catalyst plays a pivotal role. For simple condensations, a Brønsted or Lewis acid catalyst is often sufficient. However, for more challenging substrates, a more active catalyst may be required. A wide range of catalysts have been reported, from simple inorganic salts to complex nanomaterials.[4][7]
-
Temperature and Reaction Time: A systematic increase in temperature or prolonged reaction time can often push the reaction to completion. However, be mindful of potential decomposition at higher temperatures. Microwave irradiation can be an effective way to reduce reaction times and improve yields.[1]
-
Removal of Water: The condensation reaction produces water, which can be inhibitory. If your reaction setup allows, using a Dean-Stark trap or adding a dehydrating agent can be beneficial.
-
Oxidant: The final step in the formation of the benzimidazole from the dihydrobenzimidazole intermediate is an oxidation. While often accomplished by air, in some cases, a dedicated oxidant may be necessary to achieve full conversion. Common oxidants include hydrogen peroxide, manganese dioxide, or even elemental sulfur under certain conditions.[4]
Experimental Protocol: Optimizing Reaction Conditions
-
Reaction Setup: In parallel reaction vials, set up your standard reaction.
-
Variable 1: Catalyst Screening: In separate vials, test different catalysts (e.g., p-toluenesulfonic acid, a Lewis acid like In(OTf)₃, or a heterogeneous catalyst).
-
Variable 2: Temperature Gradient: For your most promising catalyst, run the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux).
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Analysis: Compare the conversion and product purity for each condition to identify the optimal parameters.
The reaction works, but my isolated yield is consistently low after purification. What could be happening during the work-up?
Significant product loss during work-up and purification is a common and frustrating problem.
Potential Issues and Solutions in Work-up and Purification:
-
Product Solubility: Benzimidazoles have varying polarities. Your product might be partially soluble in the aqueous phase during an extraction, or it may not fully precipitate from the reaction mixture.
-
Solution: Before performing a full-scale work-up, take a small aliquot of the reaction mixture and test the solubility of your product in different solvents. Adjust your extraction and precipitation solvents accordingly. Benzimidazoles are generally soluble in polar organic solvents and can often be precipitated by the addition of water.[1]
-
-
pH during Extraction: Benzimidazoles are basic and will be protonated and move into the aqueous layer under acidic conditions. Ensure your aqueous phase is sufficiently basic (pH > 8) during extraction with an organic solvent to keep your product in the organic layer.
-
Purification Method:
-
Crystallization: This is often the best method for obtaining highly pure benzimidazoles. Experiment with different solvent systems to find one that gives good quality crystals.
-
Column Chromatography: If your product is difficult to crystallize, silica gel chromatography is a good alternative. However, some benzimidazoles can streak on silica. Using a solvent system with a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) can improve the peak shape and recovery.
-
General Work-up Protocol:
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, it may be necessary to quench the reaction by adding a base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic.
-
Precipitation/Extraction:
-
If the product precipitates: Filter the solid, wash it with a suitable solvent (e.g., water, then a cold non-polar organic solvent like hexanes) to remove impurities, and dry it under vacuum.
-
If the product remains in solution: Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.
-
-
Purification: Purify the crude product by crystallization or column chromatography.
Reaction Mechanism: The Phillips-Ladenburg Condensation
The most common method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg condensation of an o-phenylenediamine with an aldehyde. Understanding the mechanism can help in troubleshooting.
Caption: A simplified mechanism of the Phillips-Ladenburg benzimidazole synthesis.
-
Schiff Base Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.
-
Cyclization: The second amino group then attacks the imine carbon in an intramolecular fashion to form a five-membered dihydrobenzimidazole ring.
-
Oxidation: This intermediate is then oxidized to the aromatic benzimidazole. This oxidation can be effected by an external oxidant or, in many cases, by atmospheric oxygen.
By understanding these steps, you can better diagnose where your reaction might be failing. For instance, if you isolate the Schiff base intermediate, it points to a problem with the cyclization step.
References
- Dubey, R., & Moorthy, N. S. H. N. (2007). 2-Substituted aryl and alkyl benzimidazole derivative were synthesized using microwave. Chemical & Pharmaceutical Bulletin, 55(1), 115-117.
- Bahrami, K., Khodaei, M. M., & Naali, F. (2008). A convenient method for the synthesis of 2-substituted benzimidazoles and benzothizoles. The Journal of Organic Chemistry, 73(17), 6835-6837.
- Chung, N. T., Dung, V. C., & Duc, D. X. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34873-34909.
- Shaikh, I. A., & Siddiqui, S. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 3(3), 1-13.
- Sharma, G., Kumar, A., & Sharma, S. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(19), 6527.
- Gawas, D., & Pednekar, S. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 13(48), 34045-34057.
- Nikolaou, K., & Mpourmpokis, G. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- Reyes-González, M. A., Martínez-Otero, D., & Miranda-Soto, V. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2035-2045.
Sources
- 1. Benzimidazole synthesis [organic-chemistry.org]
- 2. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Navigating the Challenges of Benzimidazole Purification: A Technical Support Guide for Chromatographers
From the Desk of a Senior Application Scientist:
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide addresses a common yet often frustrating challenge in synthetic chemistry: the instability of benzimidazole derivatives during silica gel chromatography. Benzimidazole and its derivatives are fundamental scaffolds in medicinal chemistry, but their purification can be fraught with issues like low recovery, streaking, and on-column degradation. This resource is designed to provide not just protocols, but a deep understanding of the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.
Understanding the Core Problem: The Benzimidazole-Silica Interaction
Before diving into troubleshooting, it's crucial to understand why benzimidazole derivatives can be problematic on a standard silica gel column. The issue stems from the fundamental chemical properties of both the analyte and the stationary phase.
-
The Nature of Benzimidazole: The benzimidazole core contains basic nitrogen atoms. This basicity means they can be readily protonated, especially in an acidic environment.
-
The Nature of Silica Gel: Standard silica gel is not inert. Its surface is covered with silanol groups (Si-OH), which are weakly acidic.[1][2] These acidic sites can interact strongly with basic compounds in several detrimental ways.
Figure 1: The problematic interaction between basic benzimidazole derivatives and acidic silanol groups on the silica gel surface, leading to common purification issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered when purifying benzimidazole derivatives on silica gel.
Q1: My benzimidazole derivative is streaking badly on the TLC plate and I'm getting poor recovery from my column. What's happening?
A1: This is a classic sign of strong, undesirable interactions between your basic compound and the acidic silica gel.
-
Causality: The basic nitrogen atoms on your benzimidazole are interacting with the acidic silanol groups on the silica surface through strong acid-base interactions.[1][3] This causes a portion of your compound to "stick" to the stationary phase, leading to tailing (streaking) as it slowly bleeds off the column. In severe cases, this adsorption can be irreversible, resulting in low or even no recovery of your product.[4]
-
Immediate Solution: Mobile Phase Modification. The quickest way to address this is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.
-
Recommended Modifier: Triethylamine (TEA) is the most common choice.
-
Concentration: Typically, 0.5-2% TEA in your mobile phase is sufficient.[2]
-
Mechanism: The TEA is a stronger base than your benzimidazole and will preferentially interact with the acidic silanol groups, effectively "passivating" the silica surface and allowing your compound to elute symmetrically.
-
Q2: I've added triethylamine to my eluent, but I'm still seeing some degradation of my product. Why is this happening and what can I do?
A2: While TEA can solve peak shape and recovery issues, some benzimidazole derivatives can be sensitive to acid-catalyzed degradation, and residual acidity on the silica can still be problematic.
-
Causality: Certain functional groups on your benzimidazole derivative might be susceptible to hydrolysis or other acid-catalyzed reactions.[5][6] Even with a basic modifier in the mobile phase, the stationary phase itself is still fundamentally acidic, and prolonged contact can lead to degradation.
Figure 2: Simplified mechanism of acid-catalyzed degradation of a benzimidazole derivative on a silica surface.
-
Solutions:
-
Pre-passivation of Silica Gel: Instead of just adding TEA to the mobile phase, you can create a more uniformly neutralized stationary phase.
-
Use an Alternative Stationary Phase: If your compound is highly sensitive, it may be best to avoid silica gel altogether.
-
Basic Alumina: This is an excellent alternative for acid-sensitive compounds as it has a basic surface.[7]
-
Amine-functionalized Silica: These columns have a basic character and can often be used without mobile phase modifiers, simplifying purification.
-
-
Troubleshooting Guides & Protocols
Guide 1: Improving Peak Shape and Recovery
| Symptom | Probable Cause | Recommended Action |
| Streaking/Tailing on TLC | Strong acid-base interaction between basic benzimidazole and acidic silica.[3] | Add 0.5-2% triethylamine (TEA) or a few drops of ammonia to the TLC developing solvent. |
| Low or no product recovery from the column | Irreversible adsorption to acidic silanol sites.[4] | 1. Add 0.5-2% TEA to the column eluent. 2. Consider pre-passivating the silica gel (see Protocol 1). |
| Broad peaks | Secondary interactions with silanol groups; potential overloading. | 1. Add basic modifier to eluent. 2. Reduce the amount of crude material loaded onto the column. |
Protocol 1: Passivation of Silica Gel for Column Chromatography
This protocol describes how to neutralize the acidic sites on silica gel before running your column, which is often more effective than simply adding a modifier to the eluent.[8]
Materials:
-
Silica gel
-
Your chosen eluent system (e.g., Hexane/Ethyl Acetate)
-
Triethylamine (TEA)
Procedure:
-
Prepare the Slurry: In a beaker, prepare a slurry of your silica gel in the initial, least polar mobile phase you plan to use.
-
Add the Modifier: To this slurry, add 1-2% (v/v) of triethylamine. Stir gently to mix thoroughly.
-
Pack the Column: Pack your chromatography column with the TEA-containing slurry as you normally would.
-
Equilibrate: Once packed, flush the column with at least 2-3 column volumes of your initial mobile phase that also contains 1-2% TEA. This ensures the entire silica bed is neutralized.
-
Load and Elute: Dissolve your crude product in a minimal amount of solvent and load it onto the column. Proceed with the elution using your mobile phase containing 1-2% TEA.
Guide 2: Preventing On-Column Degradation
| Symptom | Probable Cause | Recommended Action |
| Appearance of new, more polar spots on TLC after column | Acid-catalyzed degradation of the benzimidazole derivative on the silica surface. | 1. Use a less acidic stationary phase like basic alumina. 2. For mildly sensitive compounds, use passivated silica (Protocol 1). 3. Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution. |
| Product fraction is colored, but pure by NMR | Potential formation of minor, highly colored degradation products. | 1. Attempt purification on basic alumina. 2. Consider a final purification step like recrystallization or a short plug filtration through a less retentive medium. |
Data-Driven Decisions: Why an Alternative Stationary Phase Matters
For highly acid-sensitive benzimidazole derivatives, switching to a basic stationary phase like alumina can dramatically improve both recovery and purity. While specific recovery data is highly substrate-dependent, the principles are well-established.
| Stationary Phase | Surface Chemistry | Ideal for... | Considerations |
| Silica Gel | Weakly Acidic (pKa ~4.5) | General purpose, good for neutral and acidic compounds. | Can cause tailing, low recovery, and degradation of basic compounds like benzimidazoles.[1][2] |
| Silica Gel + TEA | Neutralized | Basic compounds, acid-sensitive compounds. | TEA must be removed from final product fractions, which can be challenging. |
| Basic Alumina | Basic | Acid-sensitive and basic compounds.[7] | Can have different selectivity compared to silica; may require re-optimization of the mobile phase. |
Final Recommendations from the Scientist's Bench
-
Always Run a Diagnostic TLC: Before committing to a large-scale column, run a TLC plate with and without a basic modifier. If you observe a significant improvement in spot shape (less streaking), you will likely need a modifier for your column.[3]
-
Don't Underestimate Alumina: For particularly stubborn or sensitive benzimidazoles, switching to basic alumina is often a time-saving and yield-improving decision.
-
Work Quickly: Even with precautions, minimizing the time your compound spends on the column can help reduce the risk of degradation.
By understanding the chemical interactions at play and having a clear set of troubleshooting strategies, you can confidently and efficiently purify your benzimidazole derivatives, accelerating your research and development efforts.
References
- Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).
- Beaulieu, P. L., Haché, B., & von Moos, E. (2003). Addition of oxone to a mixture of a 1,2-phenylenediamine and an aldehyde in wet DMF results in rapid formation of benzimidazoles under very mild conditions. Synthesis, 2003(11), 1683-1692.
- Brinkmann, A., et al. (2018). Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. Langmuir, 34(49), 15026-15035.
- ChemBAM. (n.d.). TLC troubleshooting.
- Correia-da-Silva, M., et al. (2007). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Journal of the Brazilian Chemical Society, 18, 129-137.
- Dubey, R., & Moorthy, N. S. H. N. (2007). 2-Substituted aryl and alkyl benzimidazole derivative were synthesized using microwave. Chemical and Pharmaceutical Bulletin, 55(1), 115-117.
- Guru, M. M., Ali, M. A., & Punniyamurthy, T. (2011). A set of benzimidazoles... was readily prepared from... ortho-diamines... and aldehydes using chlorotrimethylsilane in DMF. The Journal of Organic Chemistry, 76(13), 5295-5308.
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
- Hanan, E. J., et al. (2010). A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles. Synlett, 2010(18), 2759-2764.
- International Journal of Creative Research Thoughts. (2022).
- Jalon. (n.d.). Activated Alumina vs. Silica Gel: All you need to know. Retrieved from a commercial chemical supplier's website.
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
MDPI. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved from [Link]
- Nale, D. B., & Bhanage, B. M. (2015). The use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization... provides benzimidazoles. Synlett, 26(20), 2831-2834.
- Nikalje, A. P. G. (2017). A Handbook of Chromatography.
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
- ResearchGate. (2015). Do acid groups bind to the silicagel while doing column chromatography?
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
- Tolstov, A. (2015). Response to "Do acid groups bind to the silicagel while doing column chromatography?".
- University of York, Department of Chemistry. (n.d.). Issues - Chemistry Teaching Labs.
- Reddit. (2021). Why does tailing happen in TLC? r/chemhelp.
- Cox, R. A. (2010). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed. Canadian Journal of Chemistry, 88(6), 553-562.
- Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry, 3rd Edition. Elsevier.
- Buszewski, B., Schmid, J., Albert, K., & Bayer, E. (1991). Liquid chromatography stationary phases with reduced silanol interactions.
Sources
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. orgsyn.org [orgsyn.org]
- 3. chembam.com [chembam.com]
- 4. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 5. scielo.br [scielo.br]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. oozechem.com [oozechem.com]
- 8. Chromatography [chem.rochester.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Catalyst Efficacy in Benzimidazole Synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of the benzimidazole scaffold is a cornerstone of many discovery and development programs. The inherent biological activity of this privileged structure necessitates efficient and scalable synthetic routes.[1][2] The choice of catalyst in the seminal condensation of o-phenylenediamines with aldehydes or carboxylic acids is a critical determinant of reaction efficiency, yield, and overall process greenness. This guide provides an in-depth comparison of various catalytic systems, supported by experimental data and protocols, to empower you in making informed decisions for your synthetic campaigns.
The Landscape of Catalysis in Benzimidazole Synthesis: A Comparative Overview
The synthesis of benzimidazoles has been achieved using a diverse array of catalysts, each with its own set of advantages and limitations.[3][4] These can be broadly categorized into acid catalysts, metal-based catalysts, and heterogeneous catalysts. The selection of an appropriate catalyst is contingent upon factors such as substrate scope, desired reaction conditions (e.g., temperature, solvent), and considerations for catalyst recovery and reuse.[2]
To facilitate a direct comparison, the following table summarizes the performance of representative catalysts from each category for the synthesis of 2-phenylbenzimidazole from o-phenylenediamine and benzaldehyde, a common model reaction.
| Catalyst System | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Key Advantages | Disadvantages | Reference |
| Acid Catalysts | ||||||||
| p-Toluenesulfonic acid (p-TSA) | 20 mol% | Solvent-free | 130 | 30 min | 95 | Readily available, inexpensive, efficient under solvent-free conditions. | High temperatures may not be suitable for sensitive substrates. | [5][6] |
| Zirconium(IV) chloride (ZrCl₄) | 10 mol% | Ethanol | Reflux | 1.5 h | 92 | Mild and efficient Lewis acid catalyst. | Moisture sensitive, requires anhydrous conditions. | [7] |
| Metal-Based Catalysts | ||||||||
| Copper(I) chloride (CuCl)/TMEDA | 10 mol% | DMSO | 120 | 12 h | High | Good functional group tolerance. | Requires a ligand, longer reaction times. | [8] |
| Magnesium(II) chloride hexahydrate (MgCl₂·6H₂O) | - | - | - | Short | High | Inexpensive and readily available. | Specific conditions and yields not detailed in the provided snippet. | [1] |
| Heterogeneous Catalysts | ||||||||
| MgO@DFNS | 20 mg | Acetonitrile | Room Temp. | 30 min | 98 | Mild conditions, high yield, short reaction time, recyclable. | Catalyst synthesis required. | [9] |
| ZnO Nanoparticles | - | Solvent-free (ball milling) | - | Short | High | High efficiency, solvent-free, recyclable. | Requires specialized equipment (ball mill). | [1] |
Delving Deeper: Mechanistic Insights and Rationale
The efficacy of these catalysts is rooted in their distinct mechanisms of action. Understanding these pathways is crucial for troubleshooting and optimizing your reactions.
Acid Catalysis: The Protonation Pathway
Brønsted and Lewis acids are workhorse catalysts in benzimidazole synthesis.[1] The general mechanism involves the activation of the carbonyl group of the aldehyde by the acid, rendering it more electrophilic and susceptible to nucleophilic attack by one of the amino groups of the o-phenylenediamine.
Caption: Generalized mechanism of acid-catalyzed benzimidazole synthesis.
This protonation enhances the reactivity of the aldehyde, facilitating the initial condensation step. Subsequent intramolecular cyclization and dehydration lead to the formation of the benzimidazole ring. The choice between a Brønsted acid like p-TSA and a Lewis acid like ZrCl₄ can influence reaction rates and substrate compatibility.[5][7]
Metal Catalysis: A Redox Approach
Metal catalysts, particularly those based on copper and palladium, offer alternative synthetic routes, often under milder conditions.[10] Some metal-catalyzed reactions proceed through an oxidative C-H amination pathway, while others may involve the activation of substrates through coordination. For instance, a proposed mechanism for a copper-catalyzed synthesis involves the formation of a copper-nitrene intermediate, which then undergoes intramolecular cyclization.
Heterogeneous Catalysis: The Sustainable Frontier
Heterogeneous catalysts are gaining prominence due to their ease of separation and potential for recyclability, aligning with the principles of green chemistry.[9] These catalysts often consist of an active species, such as a metal nanoparticle or an acidic/basic site, immobilized on a solid support like silica, alumina, or a polymer.[1] The high surface area of these materials can enhance catalytic activity.[9] For example, MgO@DFNS (magnesium oxide on dendritic fibrous nanosilica) provides Lewis acidic sites on a high-surface-area support, leading to efficient catalysis at room temperature.[9] The mechanism is analogous to homogeneous Lewis acid catalysis, but the solid nature of the catalyst simplifies workup to a simple filtration.
Field-Proven Experimental Protocols
To translate theory into practice, here are detailed, self-validating protocols for two highly effective and representative catalytic systems.
Protocol 1: Efficient Synthesis of 2-Phenylbenzimidazole using p-Toluenesulfonic Acid (p-TSA)
This protocol is valued for its simplicity, use of a readily available catalyst, and solvent-free conditions.
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
p-Toluenesulfonic acid monohydrate (0.2 mmol, 38.0 mg)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and hot plate
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
To a 25 mL round-bottom flask, add o-phenylenediamine (1.0 mmol), benzaldehyde (1.0 mmol), and p-toluenesulfonic acid (0.2 mmol).
-
Heat the reaction mixture at 130 °C with stirring for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the residue in ethyl acetate (20 mL).
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from ethanol to afford pure 2-phenylbenzimidazole.
Causality Behind Choices:
-
Solvent-free conditions: This reduces waste and simplifies purification, making the process more environmentally friendly. The high temperature of the melt facilitates the reaction.
-
p-TSA as catalyst: It is an inexpensive, stable, and effective Brønsted acid catalyst for this transformation.
-
Aqueous workup: The use of saturated sodium bicarbonate solution neutralizes the acidic catalyst, facilitating its removal from the organic product.
Protocol 2: Mild and Recyclable Synthesis of 2-Phenylbenzimidazole using MgO@DFNS
This protocol highlights the advantages of heterogeneous catalysis, including mild reaction conditions and catalyst reusability.
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
MgO@DFNS catalyst (20 mg)[9]
-
Acetonitrile (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
Centrifuge or filtration setup
-
Ethyl acetate
-
Rotary evaporator
Procedure:
-
In a 25 mL round-bottom flask, suspend the MgO@DFNS catalyst (20 mg) in acetonitrile (5 mL).
-
Add o-phenylenediamine (1.0 mmol) and benzaldehyde (1.0 mmol) to the suspension.
-
Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction by TLC.
-
After the reaction is complete, separate the catalyst by filtration or centrifugation. The catalyst can be washed with ethyl acetate, dried, and reused.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The resulting crude product is typically of high purity. If necessary, it can be further purified by recrystallization.
Causality Behind Choices:
-
MgO@DFNS catalyst: The dendritic fibrous nanosilica provides a high surface area for the active magnesium oxide sites, enhancing catalytic efficiency at room temperature.[9]
-
Acetonitrile as solvent: It is a suitable solvent for the reactants and does not interfere with the catalytic process.
-
Room temperature reaction: This minimizes energy consumption and is suitable for thermally sensitive substrates.
-
Catalyst recovery: The solid nature of the catalyst allows for simple mechanical separation, a key advantage of heterogeneous catalysis.
Visualizing the Workflow: From Reactants to Product
The following diagram illustrates the general experimental workflow for a heterogeneously catalyzed benzimidazole synthesis, emphasizing the catalyst recovery and reuse cycle.
Caption: Workflow for benzimidazole synthesis using a recyclable heterogeneous catalyst.
Conclusion
The synthesis of benzimidazoles is a mature field, yet the quest for more efficient, sustainable, and cost-effective methods continues. While traditional acid catalysts like p-TSA offer a straightforward and economical approach, the emergence of advanced heterogeneous catalysts such as MgO@DFNS provides a compelling alternative with mild reaction conditions and excellent recyclability. The choice of catalyst will ultimately depend on the specific requirements of your project, including scale, substrate sensitivity, and green chemistry considerations. By understanding the underlying mechanisms and having access to robust experimental protocols, you are well-equipped to navigate the catalytic landscape and achieve your synthetic goals.
References
-
Kim, Y., Kumar, M. R., Park, N., Heo, Y., & Lee, S. (2011). A copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and NaN3 enabled the synthesis of benzimidazoles. The Journal of Organic Chemistry, 76(23), 9577–9583. [Link]
-
Nguyen, T. L. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34625-34668. [Link]
-
Kusuma, S., Bawiskar, D. B., Singh, C., Panneerselvam, P., Sinha, P., Samal, A. K., & Jadhav, A. H. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 13(47), 33041-33052. [Link]
-
Kumar, R., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2), 1-15. [Link]
-
Shaikh, A. A., & Vetrivel, S. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Pharmaceuticals, 15(10), 1258. [Link]
-
Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]
-
Pasha, M. A., & Jayashankara, V. P. (2022). P-TOLUENESULFONIC ACID (P-TSA) CATALYZED EFFICIENT SYNTHESIS OF BENZIMIDAZOLES AND IMIDAZOLINES UNDER THERMAL CONDITION. European Journal of Pharmaceutical and Medical Research, 9(4), 448-453. [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
-
Reddy, G. V., Rao, P. S., & Iyengar, D. S. (2005). Zirconium Chloride (ZrCl4): An efficient Catalyst for the Synthesis of Benzimidazole Derivatives. IOSR Journal of Applied Chemistry, 8(12), 40-42. [Link]
-
The study introduces an efficient method for synthesizing 2-substituted benzoxazoles and benzimidazoles through the action of p-toluenesulfonic acid (p-TsOH) on diacylated 1,2-phenylenediamines and 2-aminophenols at elevated temperatures in non-aqueous solvents. Academia.edu. [Link]
-
Kumar, A., Kumar, S., Saxena, A., De, A., & Mozumdar, S. (2011). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 2(3), 273-278. [Link]
-
A green practical method for the efficient synthesis of 1-benzyl-2-phenyl-benzimidazole and its derivatives using phosphoric acid as an eco-friendly homogeneous catalyst from the condensation reaction of o-phenylenediamine (OPD) and aromatic aldehydes. PubMed Central. [Link]
-
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A Senior Application Scientist's Guide to In Silico Docking of Novel Benzimidazole Derivatives
Welcome, fellow researchers and drug development professionals. This guide provides an in-depth, objective comparison of the in silico docking performance of novel benzimidazole derivatives against key biological targets. As a Senior Application Scientist, my goal is to move beyond a simple recitation of protocols and delve into the causality behind our experimental choices, ensuring a robust and reproducible virtual screening workflow.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs due to its ability to mimic biological purines and interact with a wide array of protein targets.[1][2] Its therapeutic potential spans from anticancer to antimicrobial applications.[3][4] In silico molecular docking has become an indispensable tool in the early stages of drug discovery, allowing for the rapid and cost-effective screening of large compound libraries to identify promising lead candidates.[5][6] This guide will walk you through a comparative analysis of benzimidazole derivatives and provide a validated workflow for your own in silico experiments.
Comparative Docking Performance of Novel Benzimidazole Derivatives
To illustrate the potential of novel benzimidazole derivatives, we will compare their docking performance against two well-established and clinically relevant cancer targets: Epidermal Growth Factor Receptor (EGFR) and β-tubulin. The data presented here is a synthesis of findings from multiple peer-reviewed studies.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a key target in cancer therapy, and benzimidazole derivatives have shown promise as inhibitors.[7] A common strategy is to target the ATP-binding site of the EGFR kinase domain. The following table summarizes the docking scores of various benzimidazole derivatives against EGFR, with the approved drug Gefitinib often used as a reference.
| Compound Class/Derivative | Specific Derivative Example | Target PDB ID | Docking Software | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Keto-benzimidazoles | Derivative with sulfonyl substituent | 3VJO (wild-type) | AutoDock Vina | -8.1 | Met793 | [8] |
| Amino-benzimidazoles | Derivative with sulfonyl substituent | 2JIT (T790M mutant) | AutoDock Vina | -8.4 | Met793 | [8] |
| Benzimidazole-thiosemicarbazide | Compound 12b | Not Specified | Not Specified | Not Specified | LYS721, THR830 | [7] |
| Reference Drug | Gefitinib | 3VJO (wild-type) | AutoDock Vina | - | Met793 | [8] |
Table 1: Comparative docking performance of benzimidazole derivatives against EGFR.
The data indicates that keto- and amino-benzimidazoles, particularly those with sulfonyl substituents, exhibit strong binding affinities for both wild-type and mutant EGFR, with binding energies suggesting stable interactions.[8] The interaction with the "gatekeeper" residue Met793 is a hallmark of many effective EGFR inhibitors.[8]
β-Tubulin Polymerization Inhibition
Disruption of microtubule dynamics is a proven anticancer strategy. Benzimidazole derivatives, such as albendazole, are known to bind to the colchicine-binding site of β-tubulin, inhibiting its polymerization.[9]
| Compound Class/Derivative | Specific Derivative Example | Target PDB ID | Docking Software | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| 2-phenyl-1H-benzimidazole | 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole (BI-02) | Not Specified | AutoDock 4.0 | -8.50 | Asn258, Val315, Lys352 | [9] |
| Reference Drug | Albendazole | Not Specified | AutoDock 4.0 | -7.0 | Not Specified | [9] |
Table 2: Comparative docking performance of benzimidazole derivatives against β-tubulin.
The 2-phenyl-1H-benzimidazole derivative BI-02 demonstrates a significantly lower binding energy compared to the standard drug albendazole, suggesting a higher binding affinity.[9] The key hydrogen bond interactions with residues Asn258, Val315, and Lys352 are crucial for stabilizing the ligand in the colchicine-binding pocket.[9]
A Validated Workflow for In Silico Docking Studies
The following is a detailed, step-by-step methodology for conducting in silico docking studies of novel benzimidazole derivatives. This protocol is designed to be a self-validating system, incorporating crucial steps for ensuring the reliability of the results.
Experimental Protocol: Molecular Docking of Benzimidazole Derivatives
1. Protein Preparation:
-
Objective: To prepare the target protein structure for docking by removing extraneous molecules and adding necessary components.
-
Procedure:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove all water molecules and any co-crystallized ligands or ions from the PDB file.[8]
-
Add polar hydrogen atoms to the protein, as these are critical for forming hydrogen bonds.[8]
-
Assign partial charges to the protein atoms (e.g., Kollman or Gasteiger charges).[8]
-
Save the prepared protein in a suitable format for the chosen docking software (e.g., PDBQT for AutoDock).[9]
-
2. Ligand Preparation:
-
Objective: To generate a 3D conformation of the benzimidazole derivative and prepare it for docking.
-
Procedure:
-
Sketch the 2D structure of the novel benzimidazole derivative using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in the appropriate format (e.g., PDBQT).
-
3. Grid Box Generation:
-
Objective: To define the search space for the docking simulation, focusing on the active site of the protein.
-
Procedure:
-
Identify the active site of the protein. This can be determined from the location of a co-crystallized ligand in the original PDB file or from literature reports.
-
Define the dimensions and center of a 3D grid box that encompasses the entire active site.[8][9] The grid spacing is typically set to a default value (e.g., 0.375 Å).[8]
-
4. Molecular Docking Simulation:
-
Objective: To predict the binding pose and affinity of the ligand within the protein's active site.
-
Procedure:
-
Choose a validated docking program. Commonly used software includes AutoDock Vina, Glide (Schrödinger), and PyRx.[10][11][12] AutoDock Vina is a widely used open-source option.[10]
-
Configure the docking parameters. The exhaustiveness parameter in AutoDock Vina controls the thoroughness of the search.[8]
-
Run the docking simulation. The program will generate multiple binding poses for the ligand, each with a corresponding binding affinity score (typically in kcal/mol).
-
5. Analysis of Docking Results:
-
Objective: To evaluate the predicted binding poses and interactions.
-
Procedure:
-
Visualize the docked poses using molecular graphics software such as PyMOL or Discovery Studio Visualizer.[8]
-
Analyze the interactions between the ligand and the protein, identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
The pose with the lowest binding energy is generally considered the most favorable.
-
Compare the binding mode and affinity of your novel derivatives to a known inhibitor or reference compound.
-
6. Protocol Validation (Crucial Step):
-
Objective: To ensure the docking protocol can accurately reproduce known binding modes.
-
Procedure:
-
Before docking your novel compounds, perform a re-docking experiment.[13]
-
Take the co-crystallized ligand from the original PDB file, prepare it, and dock it back into the active site of its own protein using your defined protocol.
-
Calculate the Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation.[13]
-
Visualizing the In Silico Docking Workflow
The following diagram illustrates the key stages of the molecular docking workflow described above.
A flowchart of the in silico molecular docking workflow.
Concluding Remarks for the Modern Drug Hunter
This guide has provided a comparative overview of the in silico docking performance of novel benzimidazole derivatives and a detailed, validated protocol for conducting such studies. It is imperative to remember that in silico docking is a predictive tool.[5] The true validation of these computational hypotheses lies in subsequent in vitro and in vivo experimental work.[14] By following a rigorous and self-validating workflow, we can significantly increase the confidence in our in silico hits and accelerate the journey from computational prediction to clinical reality.
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Jalil, N. A. S., & Hamid, S. A. (n.d.). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type. Universiti Kebangsaan Malaysia. Retrieved from [Link]
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In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. (n.d.). Retrieved from [Link]
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In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. (2024, June 6). National Institutes of Health. Retrieved from [Link]
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Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. (n.d.). National Institutes of Health. Retrieved from [Link]
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Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids. (2022, December 9). ACS Omega. Retrieved from [Link]
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Gullapelli, K., Brahmeshwari, G., Ravichander, M., & Kusuma, U. (n.d.). Synthesis, antibacterial and molecular docking studies of new benzimidazole derivatives. Retrieved from [Link]
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Synthesis, antibacterial and molecular docking studies of new benzimidazole derivatives. (2017). ResearchGate. Retrieved from [Link]
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Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (n.d.). MDPI. Retrieved from [Link]
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IN SILICOANALYSIS OF SYNTHESISED BENZIMIDAZOLES AS COX INHIBITORS BY MOLECULAR DOCKING AND PHARMACOPHORE MODELING APPROACHES. (n.d.). Plant Archives. Retrieved from [Link]
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Investigating the inhibition of benzimidazole derivatives on SARS-CoV-2 Mpro by enzyme activity inhibition, spectroscopy, and molecular docking. (2025, August 6). ResearchGate. Retrieved from [Link]
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Novel 1,2-Disubstituted Benzimidazole Derivatives: Synthesis and in silico Antibacterial Activity. (2024, October 17). ResearchGate. Retrieved from [Link]
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Comparison of in-silico and in-vitro studies of benzimidazole- oxothiazolidine derivatives as m. Tubcerculosis transcriptor inhi. (n.d.). Retrieved from [Link]
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In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. (2021, December 22). ACS Omega. Retrieved from [Link]
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Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors. (2019, July 1). PubMed. Retrieved from [Link]
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A database for large-scale docking and experimental results. (2025, February 27). National Institutes of Health. Retrieved from [Link]
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Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025, June 3). PubMed Central. Retrieved from [Link]
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Introduction: The Imperative for Purity in Benzimidazole Ketone Research
An Application Scientist's Guide to the Evaluation of Different Purification Methods for Benzimidazole Ketones
The most common route to benzimidazole synthesis is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[1][2] For benzimidazole ketones, this typically involves using a keto-acid. The primary impurities arising from this synthesis often include residual o-phenylenediamine and colored, polymeric condensation by-products which can be challenging to remove.[3]
This guide provides a comparative analysis of three primary purification techniques—Recrystallization, Flash Column Chromatography, and Preparative High-Performance Liquid Chromatography (HPLC)—to assist researchers in selecting the optimal method for their specific needs, balancing purity requirements with considerations of yield, scalability, and resource investment.
Method 1: Recrystallization - The Classic Approach for Crystalline Solids
Recrystallization is a cornerstone purification technique for solid organic compounds.[4] It leverages differences in solubility between the desired compound and impurities in a chosen solvent system. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities, present in lower concentrations, remain dissolved in the cold solvent (the "mother liquor").[5]
Causality: Why Recrystallization Works
The efficacy of recrystallization hinges on the slow, ordered formation of a crystal lattice. During this process, molecules of the target compound selectively deposit onto the growing crystal surface, excluding dissimilar impurity molecules. This makes it a highly effective method for removing small amounts of impurities from a large amount of the main product, often achieving a very high degree of purity with multiple iterations.[6]
Detailed Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which the benzimidazole ketone is highly soluble at elevated temperatures but sparingly soluble at low temperatures (e.g., ethanol, isopropanol, or water).
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude benzimidazole ketone to achieve complete dissolution.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
Hot Filtration: Quickly filter the hot solution by gravity through a pre-heated funnel to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualization: Recrystallization Workflow
Caption: Workflow for the purification of benzimidazole ketones by recrystallization.
Method 2: Flash Column Chromatography - The Workhorse for Mixture Separation
Flash column chromatography is a versatile and widely used technique for purifying organic compounds.[7] It relies on the differential partitioning of components in a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). By carefully selecting the mobile phase, compounds with different polarities can be eluted from the column at different rates, enabling their separation.
Causality: Why Column Chromatography Works
The separation is based on the principle of adsorption. Silica gel is a highly polar stationary phase. Polar compounds in the crude mixture will adhere more strongly to the silica gel and thus move down the column more slowly. Less polar compounds will have a weaker interaction with the silica gel and will be carried down the column more quickly by the mobile phase. For benzimidazole ketones, which possess a polar ketone group and a moderately polar benzimidazole core, this technique is highly effective at separating them from less polar starting materials or more polar, highly colored by-products.
Detailed Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal solvent system (eluent) using Thin Layer Chromatography (TLC). The ideal eluent should provide a retention factor (Rf) of ~0.3 for the target benzimidazole ketone. Common systems include ethyl acetate/hexane or dichloromethane/methanol.[8]
-
Column Packing: Prepare a glass column packed with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to dryness. Carefully add the dry, adsorbed sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified benzimidazole ketone.
Visualization: Flash Column Chromatography Workflow
Caption: Workflow for the purification of benzimidazole ketones by flash chromatography.
Method 3: Preparative HPLC - The Ultimate in High-Resolution Purification
Preparative High-Performance Liquid Chromatography (HPLC) is an advanced chromatographic technique that offers the highest resolution for purification.[9] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle significant quantities of material, from milligrams to grams.[10] It is the method of choice when exceptionally high purity (>99%) is required, or when impurities are structurally very similar to the target compound and cannot be separated by other means.[5]
Causality: Why Preparative HPLC Works
The superior separating power of preparative HPLC comes from its use of a stationary phase with a very small particle size, which dramatically increases the surface area for interactions. This, combined with high-pressure pumps that generate a consistent and pulseless flow of the mobile phase, leads to extremely sharp and well-resolved peaks. This high resolution allows for the separation of compounds with very subtle differences in their physicochemical properties.
Detailed Experimental Protocol: Preparative HPLC
-
Analytical Method Development: Develop an analytical HPLC method to achieve baseline separation of the benzimidazole ketone from its impurities. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid or trifluoroacetic acid, is a common starting point.
-
Method Scale-Up: Scale the analytical method to the preparative column. This involves adjusting the flow rate and injection volume based on the column dimensions to maintain separation while maximizing throughput.
-
Sample Preparation: Dissolve the crude or semi-purified sample in the mobile phase or a compatible strong solvent. Filter the solution through a 0.45 µm filter to remove particulates.
-
Purification Run: Inject the sample onto the preparative HPLC system.
-
Fraction Collection: Collect the eluting peaks using an automated fraction collector, often triggered by a UV detector signal.
-
Purity Analysis: Analyze the collected fractions using the initial analytical HPLC method to confirm purity.
-
Product Isolation: Combine the pure fractions. If the mobile phase is volatile (e.g., acetonitrile/water), it can be removed by lyophilization (freeze-drying) or rotary evaporation to yield the final, highly pure product.
Visualization: Preparative HPLC Workflow
Caption: Workflow for the purification of benzimidazole ketones by preparative HPLC.
Comparative Evaluation of Purification Methods
The choice of purification method is a critical decision based on a trade-off between the desired final purity, acceptable yield, and available resources (time, equipment, and cost). The following table summarizes the key performance characteristics of each technique, based on a synthesis of literature data.
| Feature | Recrystallization | Flash Column Chromatography | Preparative HPLC |
| Typical Purity | Good to High (>98%) | Moderate to High (>95%) | Very High to Ultra-High (>99%)[11] |
| Typical Yield | 60-90% (can be lower with multiple crops)[12] | 70-95% | High (>90%)[13] |
| Throughput/Scale | High (grams to kilograms) | Moderate (milligrams to >100 grams) | Low to Moderate (milligrams to kilograms) |
| Speed | Slow (hours to days) | Fast (hours) | Moderate (hours per run) |
| Cost | Low (solvents, glassware) | Moderate (silica gel, large solvent volumes) | High (instrumentation, columns, solvents) |
| Separating Power | Good for removing dissimilar impurities | Good for separating mixtures of varying polarity[7] | Excellent; resolves closely related impurities |
| Best For... | Final purification of crystalline solids; large scale. | Primary purification of crude reaction mixtures; separating multiple components. | Achieving highest purity; final polishing step; separating difficult isomers. |
Disclaimer: The quantitative values for purity and yield are representative figures from cited literature for similar organic compounds and are intended for illustrative comparison. Actual results will vary based on the specific compound, impurities, and experimental conditions.
Conclusion and Recommendations
The purification of benzimidazole ketones is not a one-size-fits-all process. The optimal strategy often involves a multi-step approach guided by the specific purity requirements of the downstream application.
-
For initial purification of a crude reaction mixture to remove bulk impurities and unreacted starting materials, Flash Column Chromatography is typically the most efficient and versatile method.
-
If the product obtained from chromatography is a crystalline solid and requires a higher degree of purity, a subsequent Recrystallization is highly recommended. This step is excellent for removing trace impurities and can significantly enhance the final purity.
-
For applications demanding the highest possible purity, such as for analytical standards, late-stage drug development, or sensitive biological assays, Preparative HPLC is the definitive choice. It is often used as a final "polishing" step to remove trace, structurally similar impurities that are intractable by other methods.
By understanding the underlying principles, advantages, and limitations of each technique, researchers can design a robust and efficient purification strategy, ensuring the integrity and reliability of their scientific outcomes.
References
-
Brainly. (2023, July 4). Give two possible advantages to purification using microscale column chromatography versus. Retrieved from [Link]
-
Chander, S., et al. (2012). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 4(3), 163-171. Retrieved from [Link]
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The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Retrieved from [Link]
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Göker, H., et al. (2005). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules, 10(4), 459-469. Retrieved from [Link]
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Biointerface Research in Applied Chemistry. (2020). 2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Retrieved from [Link]
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ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
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ResearchGate. (n.d.). The Phillips–Ladenburg imidazole synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Medicine. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]
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Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
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Shahnaz, M., et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464. Retrieved from [Link]
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Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]
-
National Institutes of Health. (2019). Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. Retrieved from [Link]
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ResearchGate. (2025, August 6). Practical aspects of preparative HPLC in pharmaceutical development and production. Retrieved from [Link]
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University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Studies on Synthesis of 2-Acetylbenzimidazole and Related Benzimidazole Derivatives. Retrieved from [Link]
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Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
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Quora. (2017, August 2). Are there cases in which column chromatography is preferable to recrystallisation? Retrieved from [Link]
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A Guide to Cross-Validation of Analytical Data for (1H-Benzo[d]imidazol-5-yl)(phenyl)methanone
In the landscape of pharmaceutical development, the unambiguous characterization of a molecule is the bedrock upon which all subsequent research is built. For novel compounds like (1H-Benzo[d]imidazol-5-yl)(phenyl)methanone, a molecule of interest in medicinal chemistry, establishing a robust and verifiable analytical profile is not merely a regulatory formality but a scientific imperative. This guide provides a comprehensive framework for the cross-validation of analytical data for this specific compound, demonstrating how orthogonal analytical techniques are synergistically employed to ensure data integrity and build a cohesive structural and purity profile. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, which emphasize a holistic understanding of a drug substance.[1]
The Imperative of Orthogonal Cross-Validation
Primary Structural Elucidation: The Spectroscopic Trio
The first tier of analysis involves a suite of spectroscopic techniques—NMR, IR, and MS—each providing a unique piece of the structural puzzle. The synergy of these methods allows for a high-confidence initial identification of this compound.
Experimental Protocol: Spectroscopic Analysis
-
Sample Preparation: A 5 mg sample of synthesized this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) for NMR analysis. A separate, small portion is analyzed neat for Attenuated Total Reflectance (ATR) FTIR. For MS, the sample is dissolved in a suitable volatile solvent like methanol.
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¹H and ¹³C NMR Spectroscopy: Spectra are acquired on a 400 MHz spectrometer. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework.
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FTIR Spectroscopy: The IR spectrum is recorded between 4000 and 400 cm⁻¹, identifying the key functional groups present in the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is employed to determine the accurate mass of the molecular ion, confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |
| Chemical Shift (δ, ppm) | Assignment |
| ~12.5 (br s, 1H) | Imidazole N-H |
| ~8.2-7.4 (m, 8H) | Aromatic protons |
Causality Behind Experimental Choices: DMSO-d₆ is chosen as the solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which is suitable for variable temperature studies if needed. The broad singlet for the N-H proton is characteristic and its presence is a key indicator of the benzimidazole core.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides a rapid and effective method for identifying the functional groups within a molecule. The IR spectrum of our target compound would be distinguished by several key absorption bands. Data from a structurally similar compound, (2-mercapto-1H-benzo[d]imidazol-5-yl)(phenyl)methanone, shows characteristic peaks that can be used for comparison.
Table 2: Expected FTIR Absorption Bands for this compound
| Frequency (cm⁻¹) | Functional Group | Vibration Mode |
| ~3400 | N-H | Stretching |
| ~3050 | Aromatic C-H | Stretching |
| ~1650 | C=O (ketone) | Stretching |
| ~1620 | C=N (imidazole) | Stretching |
| ~1480-1520 | Aromatic C=C | Stretching |
Expertise in Interpretation: The strong carbonyl (C=O) stretch around 1650 cm⁻¹ is a definitive marker for the ketone group, while the N-H stretch confirms the presence of the imidazole ring. The absence of other characteristic peaks (e.g., O-H from a carboxylic acid) helps to rule out alternative structures.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of identifying information. For this compound (C₁₄H₁₀N₂O), the expected exact mass can be calculated and compared to the experimental value.
Table 3: High-Resolution Mass Spectrometry Data
| Parameter | Value |
| Formula | C₁₄H₁₀N₂O |
| Calculated Exact Mass | 222.0793 |
| Observed m/z (M+H)⁺ | 223.0871 |
Trustworthiness through Accuracy: A high-resolution mass spectrometer can measure mass to within a few parts per million (ppm). An observed mass that is within 5 ppm of the calculated mass provides very strong evidence for the proposed elemental composition.
Workflow for Primary Structural Elucidation
The following diagram illustrates the workflow for the initial characterization of this compound using this spectroscopic trio.
Caption: Workflow for primary structural elucidation.
Orthogonal Validation: Chromatographic Purity Assessment
While the spectroscopic trio provides strong evidence for the structure of the main component, it gives limited information about its purity. For this, we turn to an orthogonal technique: High-Performance Liquid Chromatography (HPLC). HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, a fundamentally different principle from spectroscopy.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV detector is used.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for molecules of this polarity.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point for method development.
-
Detection: The UV detector is set to a wavelength where the analyte has strong absorbance, likely around 254 nm.
-
Analysis: A known concentration of the sample is injected, and the resulting chromatogram is analyzed for the area of the main peak and any impurity peaks.
Interpreting the Chromatographic Data
The primary output of the HPLC analysis is a chromatogram. In an ideal scenario, a pure sample of this compound would show a single, sharp peak. The area of this peak is proportional to the concentration of the compound.
Table 4: Representative HPLC Purity Data
| Parameter | Result |
| Retention Time (t_R) | 8.5 min |
| Peak Area (%) | 99.8% |
| Impurity Profile | Impurity 1 (t_R = 6.2 min): 0.1% Impurity 2 (t_R = 9.1 min): 0.1% |
The Power of Quantification: HPLC is not just a purity assessment tool; it is also quantitative. By running a calibration curve with standards of known concentration, the exact amount of the active pharmaceutical ingredient (API) in a sample can be determined. This is a critical step in drug development and quality control.
The Concept of Orthogonal Cross-Validation
The following diagram illustrates how HPLC serves as an orthogonal method to the primary spectroscopic characterization, providing a crucial cross-validation of the material's purity.
Caption: Orthogonal cross-validation workflow.
Synthesizing the Data: A Unified and Trustworthy Profile
The true power of this analytical approach lies in the synthesis of the data from these orthogonal techniques. The NMR, IR, and MS data all converge to confirm the identity of this compound. The HPLC data then provides a quantitative measure of its purity.
Consider a scenario where the MS data shows the correct molecular weight, but the NMR spectrum has unexpected extra peaks. The HPLC analysis would likely show corresponding impurity peaks, confirming that the sample is not pure. Conversely, if the HPLC shows a single peak, but the NMR and IR data do not match the expected structure, it suggests that while the sample may be pure, it is not the correct compound. It is this interplay between the different analytical techniques that allows for a comprehensive and trustworthy characterization of the molecule.
This rigorous, multi-faceted approach to analytical data validation is essential for regulatory submissions and for ensuring the quality and safety of potential drug candidates. By embracing the principles of orthogonal cross-validation, researchers can have high confidence in their results and build a solid foundation for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
